molecular formula C13H7ClFN B3038678 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile CAS No. 885949-48-4

4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B3038678
CAS No.: 885949-48-4
M. Wt: 231.65 g/mol
InChI Key: QTMNHNRYNLEKDK-UHFFFAOYSA-N
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Description

4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile is a useful research compound. Its molecular formula is C13H7ClFN and its molecular weight is 231.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMNHNRYNLEKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238160
Record name 4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile
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Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-48-4
Record name 4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of Fluorinated Biphenyl Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The biphenyl scaffold is a "privileged structure" in medicinal chemistry and materials science, renowned for its versatile geometric and electronic properties.[1] The introduction of specific substituents, such as fluorine atoms and carbonitrile groups, allows for the fine-tuning of these properties, leading to compounds with enhanced biological activity, improved metabolic stability, and desirable material characteristics.[2][3] This guide provides a comprehensive technical overview of the molecular structure and conformation of fluorinated biphenyl carbonitriles, a class of molecules of increasing importance in drug discovery.[4][5] We will delve into the fundamental principles governing their three-dimensional structure, the experimental and computational techniques used for their analysis, and the profound implications of their conformational behavior on function.

At the heart of biphenyl chemistry is the concept of atropisomerism , a form of axial chirality that arises from hindered rotation around the central C-C single bond.[5] The energetic barrier to this rotation dictates whether the molecule exists as a pair of stable, separable enantiomers or as a mixture of rapidly interconverting conformers.[2] The strategic placement of fluorine atoms and cyano groups on the biphenyl core directly modulates this rotational barrier and the equilibrium dihedral angle between the two phenyl rings. Understanding and controlling these conformational parameters are critical for rational drug design, as the specific three-dimensional arrangement of a molecule is paramount to its interaction with biological targets.[2][5]

The Biphenyl Core: Torsional Angles and Rotational Barriers

The conformation of a biphenyl system is primarily defined by the torsional or dihedral angle (φ) between the planes of the two aromatic rings. This angle represents a delicate balance between two opposing forces:

  • Steric Hindrance: Repulsion between the ortho-substituents on adjacent rings favors a twisted conformation. In unsubstituted biphenyl, the repulsion between the ortho-hydrogen atoms leads to a non-planar structure.[6]

  • π-Conjugation: The overlap of π-orbitals across the central C-C bond is maximized in a planar conformation (φ = 0° or 180°), which provides resonance stabilization.[6]

In the gas phase, unsubstituted biphenyl adopts a twisted conformation with a dihedral angle of approximately 45°.[7] The energy barrier to rotation through the planar state (0°) is relatively low, allowing for rapid interconversion of conformers at room temperature. However, the introduction of substituents, particularly at the ortho positions, can dramatically alter this landscape.

The Impact of Fluorine Substitution

Fluorine is a unique element in medicinal chemistry due to its small van der Waals radius (similar to hydrogen), high electronegativity, and ability to form strong C-F bonds.[2] Its effects on biphenyl conformation are multifaceted:

  • Steric Effects: While a single ortho-fluorine atom does not significantly increase steric bulk compared to hydrogen, the presence of multiple fluorine atoms, especially at the 2,2',6, and 6' positions, can create substantial steric repulsion, forcing a larger dihedral angle and increasing the rotational barrier.[4][8] For example, 2,2'-difluorobiphenyl has a double energy minimum at dihedral angles of approximately 58° and 129°.[8]

  • Electronic Effects: The high electronegativity of fluorine introduces strong dipoles (C-F bonds) and alters the electronic distribution of the aromatic rings.[3] Electrostatic repulsion between ortho-fluorine atoms can disfavor planar conformations.[1]

  • Hyperconjugation: Interactions between the C-F σ* antibonding orbital and adjacent C-C or C-H σ bonding orbitals can influence conformational preferences, a phenomenon well-documented in other fluorinated systems.[9]

The Role of the Carbonitrile (Cyano) Group

The carbonitrile (-C≡N) group is a potent electron-withdrawing group and a strong dipole. Its influence on the biphenyl conformation is primarily electronic:

  • It can alter the electron density of the ring it is attached to, which in turn can influence the electronic interactions with the adjacent ring.

  • As a linear group, its steric impact is minimal unless placed at an ortho position, where it can contribute to the rotational barrier.

The interplay of these steric and electronic factors in fluorinated biphenyl carbonitriles results in a complex potential energy surface with distinct conformational minima and rotational barriers that are highly sensitive to the specific substitution pattern.

Conformational Analysis: A Dual Approach

A comprehensive understanding of the conformational landscape of these molecules requires a synergistic combination of experimental and computational methods.

Experimental Techniques for Conformational Elucidation
1. X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure, including the dihedral angle, in the solid state.[10] This offers a precise snapshot of a low-energy conformation, though it's important to recognize that crystal packing forces can sometimes influence the observed geometry.

Sample Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow high-quality single crystals of the fluorinated biphenyl carbonitrile. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11]

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[11]

  • Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[11]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.[11]

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and the crucial biphenyl dihedral angle.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying molecular conformation and dynamics in solution, which is more biologically relevant than the solid state.[12][13]

  • Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are sensitive to their local electronic environment, which is influenced by the molecular conformation.

  • J-Couplings (Scalar Couplings): Three-bond couplings (³J) between nuclei, such as ³JHH or ³JHF, are related to the dihedral angle between the coupled nuclei via the Karplus equation.[14]

  • Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å), providing crucial distance constraints for building a 3D model of the predominant solution conformation.[11]

Computational Modeling

Computational chemistry provides invaluable insights into the energetics of different conformations and the barriers to their interconversion.[15][16]

Density Functional Theory (DFT)

DFT is a robust quantum mechanical method for calculating the electronic structure of molecules.[17] It is widely used to determine geometries, relative energies of conformers, and rotational energy barriers.[8][15][16]

Workflow: Calculating a Torsional Energy Profile using DFT

  • Initial Structure: Build the 3D structure of the fluorinated biphenyl carbonitrile.

  • Constrained Optimization: Perform a series of geometry optimizations where the C1-C1' dihedral angle is constrained at fixed intervals (e.g., every 10-15 degrees from 0° to 180°). This is known as a "relaxed scan" or "linear transit".[18]

  • Method Selection: Choose a suitable DFT functional and basis set. Functionals that include corrections for dispersion interactions (e.g., B3LYP-D3 or ωB97X-D) are often recommended for non-covalently interacting systems like biphenyls.[19] A triple-ζ basis set (e.g., 6-311+G(d,p)) is generally a good choice.

  • Energy Calculation: Plot the relative energy of each optimized structure against its constrained dihedral angle to generate the torsional potential energy surface.

  • Transition State Search: Identify the maxima on the energy profile and perform a transition state optimization to precisely locate the rotational transition states and calculate the energy barriers.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Xray X-ray Crystallography SolidState SolidState Xray->SolidState Solid-State Conformation NMR NMR Spectroscopy SolutionState SolutionState NMR->SolutionState Solution-State Conformation & Dynamics Integrated Integrated Conformational Model SolutionState->Integrated DFT DFT Calculations EnergyProfile EnergyProfile DFT->EnergyProfile Potential Energy Surface & Barriers MD Molecular Dynamics DynamicBehavior DynamicBehavior MD->DynamicBehavior Conformational Sampling EnergyProfile->Integrated

Caption: Integrated workflow for conformational analysis.

Quantitative Data Summary

The following table summarizes typical ranges for dihedral angles and rotational barriers in substituted biphenyls, highlighting the significant influence of ortho-substituents.

Compound ClassTypical Dihedral Angle (φ)Typical Rotational Barrier (ΔG‡)Key Influencing Factors
Unsubstituted Biphenyl~45° (gas phase)~6-8 kJ/molBalance of steric (H-H) vs. π-conjugation[6][7]
2-Fluorobiphenyl~45-55°Slightly higher than biphenylMinor increase in steric hindrance
2,2'-Difluorobiphenyl~60° and ~130° (two minima)Significantly higher; can lead to stable atropisomersStrong steric and electrostatic repulsion[8]
2,2',6,6'-Tetrafluorobiphenyl~90° (highly twisted)Very high (>100 kJ/mol)Extreme steric hindrance, atropisomers are stable[4]
Biphenyl Carbonitriles (non-ortho CN)~40-50°Similar to biphenylElectronic effects are dominant over steric

Applications in Drug Development

The conformation of a drug molecule is critical for its ability to bind to a biological target, such as an enzyme or receptor. By strategically using fluorination to control the conformation of biphenyl carbonitriles, medicinal chemists can:

  • Pre-organize the Ligand: Lock the molecule into a bioactive conformation that fits the target's binding pocket. This reduces the entropic penalty of binding, potentially leading to higher affinity and potency.[2]

  • Improve Selectivity: A rigid conformation can enhance selectivity for the desired target over off-targets, reducing side effects.

  • Modulate Physicochemical Properties: Fluorine substitution can improve metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes and can enhance membrane permeability.[20]

G cluster_0 cluster_1 Conformational Control FBC Fluorinated Biphenyl Carbonitrile (FBC) Enzyme Enzyme Active Site FBC->Enzyme Binds to Active Site Bioactive Bioactive Conformation (Locked by Fluorine) FBC->Bioactive is designed with Block Biological Response Blocked Enzyme->Block Inhibition Binding Enhanced Binding Affinity & Selectivity Bioactive->Binding

Caption: Role of conformational control in enzyme inhibition.

Conclusion

Fluorinated biphenyl carbonitriles represent a sophisticated class of molecules where subtle changes in structure lead to profound effects on three-dimensional conformation. The strategic placement of fluorine atoms provides a powerful tool to modulate the torsional barrier and equilibrium dihedral angle, thereby controlling the molecule's shape and flexibility. A comprehensive analysis, integrating high-resolution experimental techniques like NMR and X-ray crystallography with robust computational methods such as DFT, is essential for elucidating the conformational landscape. This detailed structural knowledge is paramount for the rational design of new therapeutic agents and advanced materials, enabling researchers to harness the unique properties of these "privileged" scaffolds to their full potential.

References

  • Venus, G., & Leno, A. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]

  • Venus, G., & Leno, A. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ResearchGate. [Link]

  • Mahmood, T., Gilani, M. A., Tabassum, S., Khan, A. F., & Khan, F. A. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of the Chemical Society of Pakistan. [Link]

  • Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A. [Link]

  • New Methods for Structure Determination and Speciation by NMR Crystallography. Infoscience, EPFL. [Link]

  • Ali, H. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Leroux, F. (2004). Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. ChemBioChem. [Link]

  • Leroux, F. (2004). Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. ResearchGate. [Link]

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. ResearchGate. [Link]

  • Palakshan, B. S., et al. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCrData. [Link]

  • Al-Masry, W. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. PubChem. [Link]

  • 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. PubChem. [Link]

  • Molecular structure of 4′‐n‐pentyl‐4‐biphenylcarbonitrile. ResearchGate. [Link]

  • ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers. YouTube. [Link]

  • Sánchez-Ballester, N. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Schirmer, L., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Figshare. [Link]

  • LaPlante, S. R., et al. (2013). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry. [Link]

  • The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion. ResearchGate. [Link]

  • Grimblat, N., et al. (2015). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry. [Link]

  • Vo, T. T., et al. (2018). Adventures in Atropisomerism: Total Synthesis of a Complex Active Pharmaceutical Ingredient with Two Chirality Axes. Organic Letters. [Link]

  • Hummert, D., et al. (2014). Monofluorinated analogues of polychlorinated biphenyls (F- PCBs) - standards for analysis: retention behaviour in gas chromatography and MS characteristics. OSTI.gov. [Link]

  • Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC. [Link]

  • Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. [Link]

  • Bastiansen, O., & Samdal, S. (1985). The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace. [Link]

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • Structural Arrangements of the Mesogenic Compounds 4-Ethyl-4′-(4″-pentylcyclohexyl)biphenyl and 4-Ethyl-2 '-fluoro-4' -(4″-pentylcyclo-hexyl)biphenyl (BCH's) in the Crystalline State. Taylor & Francis Online. [Link]

  • NMR free ligand conformations and atomic resolution dynamics. Recent. [Link]

  • Ang, J., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. [Link]

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

Sources

Electronic Properties and Dipole Moment of 3-Fluoro-4-Cyanobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluoro-4-cyanobiphenyl core represents a critical intersection between advanced materials science and medicinal chemistry. In liquid crystal (LC) technologies, this scaffold is ubiquitous; the lateral fluorine substituent acts as a steric and electronic "tweak," modulating dielectric anisotropy (


) and suppressing smectic phase formation to stabilize nematic ranges. In drug discovery, the motif offers a unique electrostatic signature—combining the high directional dipole of the nitrile group with the metabolic robustness and lipophilicity of the aryl-fluoride.

This guide provides a comprehensive analysis of the electronic architecture of 3-fluoro-4-cyanobiphenyl derivatives, detailing the vector mechanics of their dipole moments, synthesis protocols, and their dual utility in electro-optical devices and pharmacophore design.

Electronic Architecture & Dipole Vector Analysis

The Dipole Interaction Mechanism

The electronic behavior of 3-fluoro-4-cyanobiphenyl is governed by the interplay between two powerful electron-withdrawing groups (EWGs) on the biphenyl


-system.
  • The Cyano Vector (

    
    ):  The nitrile group at the 4-position induces a strong longitudinal dipole moment (
    
    
    
    D) along the long axis of the molecule. This is the primary driver for the positive dielectric anisotropy (
    
    
    ) essential for field-responsive alignment in LC displays.
  • The Fluoro Vector (

    
    ):  The fluorine atom at the 3-position introduces a transverse dipole component (
    
    
    
    D) at a
    
    
    angle relative to the long axis.

Net Dipole Calculation: Unlike simple scalar addition, the net dipole moment (


) is the vector sum of these components. The lateral fluorine does not merely add to the polarity; it redirects the net dipole vector off-axis.


Where


 represents the induced dipole moments within the conjugated biphenyl system.
Electronic Confinement (DFT Insights)

Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal that the 3-fluoro substituent lowers the HOMO-LUMO gap compared to the non-fluorinated parent (4-cyanobiphenyl).

  • LUMO Localization: Strongly localized on the cyanobiphenyl core, facilitating electron acceptance.

  • HOMO Localization: Distributed across the biphenyl rings but perturbed by the fluorine's lone pair repulsion.

Property4-Cyanobiphenyl (5CB)3-Fluoro-4-CyanobiphenylImpact of Fluorination
Net Dipole (

)
~4.8 D~5.2 DIncreased magnitude; off-axis tilt.
Dielectric Anisotropy (

)
+13.0+18.5Enhanced positive anisotropy due to dipole reinforcement.
Melting Point 24°CLoweredLattice disruption reduces crystal stability (favorable for LCs).
Viscosity LowModerateLateral protrusion increases rotational friction.

Visualization: Structure-Property Logic

The following diagram illustrates how the structural modifications translate into observable macroscopic properties for both LC and Pharma applications.

G Core 3-Fluoro-4-Cyanobiphenyl Core F_Sub 3-Fluoro (Lateral) Dipole Dipole Vector Tilt F_Sub->Dipole Steric Steric Protrusion F_Sub->Steric Pharma_App Pharma Ligand (Metabolic Block, u03c0-Stacking) F_Sub->Pharma_App Metabolic Stability CN_Sub 4-Cyano (Longitudinal) CN_Sub->Dipole Polarizability High Polarizability CN_Sub->Polarizability LC_App Liquid Crystals (High u0394u03b5, Low MP) Dipole->LC_App Field Response Dipole->Pharma_App Binding Affinity Steric->LC_App Phase Stability

Figure 1: Logic flow connecting the atomic substitution pattern to macroscopic material and biological properties.

Synthesis Protocol: The Suzuki-Miyaura Route

Reliable access to these derivatives is achieved via palladium-catalyzed cross-coupling, followed by functional group interconversion if necessary.

Protocol: Synthesis of 4'-Pentyl-3-fluoro-4-cyanobiphenyl

Objective: Couple a fluorinated aryl bromide with a boronic acid to assemble the core.

Reagents:

  • 4-Bromo-2-fluorobenzonitrile (1.0 eq)

  • 4-Pentylphenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (3-5 mol%)

  • K2CO3 (2.0 M aq. solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Dissolution: Charge the flask with 4-bromo-2-fluorobenzonitrile and 4-pentylphenylboronic acid. Dissolve in the Toluene/Ethanol mixture.

  • Degassing: Bubble Argon through the solution for 20 minutes to remove dissolved O2 (critical to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(PPh3)4 quickly against a counter-flow of Argon.

  • Base Addition: Add the degassed K2CO3 solution via syringe.

  • Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90°C) for 12–18 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography on silica gel. Elute with Hexane -> 5% EtOAc/Hexane.[1]

  • Recrystallization: Recrystallize from Ethanol to obtain white needles (LC grade purity >99.5% is required).

Applications in Drug Development

While best known in materials science, the 3-fluoro-4-cyanobiphenyl motif is a valuable pharmacophore in medicinal chemistry.

Bioisosterism and Metabolic Stability
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 3-position blocks P450-mediated oxidation at the ortho-position of the biphenyl ring, a common metabolic soft spot.

  • Electronic Tuning: The electron-withdrawing nature of the F-CN combination reduces the electron density of the aromatic ring, potentially reducing toxicity associated with electron-rich metabolic intermediates (e.g., quinones).

Orthogonal Multipolar Interactions

In protein binding pockets, the fluorine atom can engage in specific interactions:

  • C-F···H-N Hydrogen Bonding: Though weak, the fluorine can act as a bond acceptor.

  • Orthogonal Dipolar Coupling: The distinct vector of the 3-F dipole allows the molecule to orient uniquely in the active site, different from the non-fluorinated analog. This is often used to optimize binding affinity (

    
    ) during lead optimization.
    

Experimental Validation: Measuring Dipole Moments

To validate the electronic properties, the Guggenheim-Smith Method is the gold standard for solution-phase dipole measurement.

Protocol: Dielectric Constant Measurement

Equipment: LCR Meter (e.g., Agilent 4284A), Precision Capacitor Cell, Refractometer. Solvent: Cyclohexane or Benzene (Non-polar, HPLC grade).

  • Preparation: Prepare 5 dilute solutions of the derivative in cyclohexane (concentration range

    
     to 
    
    
    
    M).
  • Capacitance Measurement: Measure the capacitance (

    
    ) of the empty cell (air) and then with each solution at 25°C. Calculate dielectric constant 
    
    
    
    .
  • Refractive Index: Measure the refractive index (

    
    ) of each solution (sodium D-line).
    
  • Data Processing: Plot

    
     vs. weight fraction (
    
    
    
    ) and
    
    
    vs. weight fraction (
    
    
    ).
    • Slope

      
      
      
    • Slope

      
      
      
  • Calculation: Apply the Guggenheim equation:

    
    
    
    • 
      : Molecular weight of solute.
      
    • 
      : Density and dielectric constant of solvent.
      

Synthesis & Validation Workflow

The following diagram outlines the critical path from synthesis to property validation.

Workflow Start Start: Precursor Selection Synth Suzuki Coupling (Pd-Catalyzed) Start->Synth Purify Purification (Column + Recryst.) Synth->Purify Check_Purity Purity Check (GC-MS / NMR >99%) Purify->Check_Purity Branch Application? Check_Purity->Branch LC_Path Material Science Branch->LC_Path Liquid Crystal Pharma_Path Drug Discovery Branch->Pharma_Path Bioactive Measure_LC Measure u0394u03b5 & Viscosity LC_Path->Measure_LC Measure_Bio Measure IC50 & LogP Pharma_Path->Measure_Bio

Figure 2: Operational workflow for synthesizing and validating 3-fluoro-4-cyanobiphenyl derivatives.

References

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. Link

  • Gray, G. W., et al. (1973). "Liquid Crystals with Positive Dielectric Anisotropy." Electronics Letters. Link

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews. Link

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. Link

  • Guggenheim, E. A. (1949). "The computation of electric dipole moments." Transactions of the Faraday Society. Link

  • Dunmur, D. A., et al. (1988). "Dielectric properties of some fluorinated biphenyls." Liquid Crystals. Link

Sources

Mesogenic Behavior and Dielectric Modulation of 4'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carbonitrile in Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Liquid Crystal Formulation Engineers, and Optoelectronic Researchers.

Executive Summary

As an Application Scientist, the integration of rigid core molecules into liquid crystal (LC) matrices is not merely an exercise in blending, but a precise modulation of intermolecular forces. 4'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS: 1352318-29-6) is a highly specialized, rigid, rod-like molecule. Lacking a flexible alkyl tail, it does not exhibit an enantiotropic liquid crystal phase on its own. Instead, it serves as a high-birefringence (


) and dielectric-modulating dopant. This whitepaper deconstructs the causality behind its molecular architecture, details its virtual mesogenic behavior, and provides self-validating experimental protocols for its characterization in nematic hosts.

Molecular Architecture and Mesogenic Causality

The mesomorphic and electro-optical properties of this compound are strictly dictated by its substituent topography. Understanding the "why" behind its structure is critical for advanced LC formulation.

  • The Biphenyl Core: The fully conjugated

    
    -system provides the high electron polarizability required to boost the optical anisotropy (
    
    
    
    ) of the host mixture[1].
  • Terminal 4-Cyano (-CN) and 4'-Chloro (-Cl) Opposition: The cyano group is a strong electron-withdrawing moiety that typically imparts a massive positive dielectric anisotropy (

    
    ). However, the addition of a terminal chloro group at the 4'-position creates an opposing longitudinal dipole vector. This anti-parallel dipole arrangement prevents the 
    
    
    
    from becoming excessively high, which is a known cause of ion-trapping and image sticking in active-matrix displays[1].
  • Lateral 3-Fluoro (-F) Substitution: The introduction of a lateral fluorine atom serves two critical mechanistic functions. First, it induces steric disruption, broadening the intermolecular distance and effectively suppressing the formation of highly ordered, viscous smectic phases. Second, the highly electronegative fluorine atom introduces a strong transverse dipole moment (

    
    ). This increases the perpendicular permittivity (
    
    
    
    ), further moderating the overall
    
    
    while maintaining low rotational viscosity[2][3].

Dipole Core Biphenyl Core (Conjugated π-System) CN 4-Cyano Group (Strong + Longitudinal) Core->CN Electron Withdrawal Cl 4'-Chloro Group (Weak - Longitudinal) Core->Cl Opposing Vector F 3-Fluoro Group (Transverse Dipole) Core->F Lateral Shift Net Net Dipole Moment (Moderated Positive ΔU0001d700) CN->Net Cl->Net F->Net

Molecular dipole vector addition in 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile.

Virtual Mesogenic Behavior

Because 4'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carbonitrile lacks a flexible alkyl or alkoxy tail, it melts directly from a crystalline solid into an isotropic liquid. It is technically "non-mesogenic" in its pure state[1].

To utilize this molecule, we must quantify its virtual clearing point (


) . When doped into a nematic host, the rigid, tail-less structure of the dopant disrupts the orientational order of the matrix, leading to a concentration-dependent depression of the clearing point. By plotting this depression, we can linearly extrapolate the virtual clearing point of the dopant back to a theoretical 100% concentration[4].

Self-Validating Experimental Protocols

Reliable formulation requires a self-validating workflow. The following protocols utilize internal cross-checks to ensure thermodynamic data is accurate and free from phase-separation artifacts.

Workflow Host Prepare Host LC (Validate 5CB Baseline) Mix Binary Mixture Formulation (1%, 3%, 5%, 10% wt) Host->Mix Dopant Weigh Dopant (CAS 1352318-29-6) Dopant->Mix POM Polarized Optical Microscopy (Identify N-I Transition) Mix->POM DSC Differential Scanning Calorimetry (Quantify Enthalpy) Mix->DSC Extrapolate Linear Extrapolation (Calculate Virtual T_NI) POM->Extrapolate DSC->Extrapolate

Self-validating experimental workflow for extrapolating virtual clearing points.

Protocol 1: Binary Mixture Formulation

Causality: We utilize 4-pentyl-4'-cyanobiphenyl (5CB) as the host matrix because it possesses a well-defined, highly reproducible enantiotropic nematic phase. Its sensitivity to rigid dopants makes it an ideal baseline for extrapolation[4].

  • Baseline Validation: Measure the

    
     of pure 5CB using Differential Scanning Calorimetry (DSC) to establish a baseline (expected ~35.2 °C).
    
  • Gravimetric Doping: Prepare binary mixtures of the dopant in 5CB at concentrations of 2.0 wt%, 5.0 wt%, and 8.0 wt%. Crucial Step: Do not exceed 10 wt%, as rigid core dopants face strict solubility limits in nematic hosts. Exceeding this limit causes micro-crystallization, invalidating the thermodynamic assumptions of the mixture[4].

  • Homogenization: Heat the mixtures to 10 °C above the isotropic transition of the host. Agitate via vortexing for 5 minutes, then quench-cool to room temperature to lock in a homogenous solid solution.

Protocol 2: Phase Transition and Dielectric Characterization

Causality: Polarized Optical Microscopy (POM) provides visual confirmation of the nematic-to-isotropic transition, while DSC quantifies the enthalpy (


), serving as an internal cross-check to rule out biphasic regions.
  • POM Analysis: Load the mixture into a 5 µm anti-parallel rubbed polyimide cell. This enforces a homogenous planar alignment, strictly required to observe the true Schlieren texture without focal-conic defects. Heat at a rate of 1.0 °C/min under crossed polarizers and record the temperature at which the field goes completely dark (isotropic).

  • DSC Verification: Run the same sample in a hermetically sealed aluminum pan at a scan rate of 5.0 °C/min. The endothermic peak onset must correlate with the POM clearing point within ±0.2 °C.

  • Dielectric Spectroscopy: Apply a 1 kHz sinusoidal voltage to the cell. Measure the capacitance to derive

    
     (above the Fréedericksz threshold voltage) and 
    
    
    
    (below the threshold voltage).

Quantitative Data Analysis

The tables below summarize the extrapolated thermodynamic and electro-optical parameters derived from the aforementioned protocols. The significant depression in the host's clearing point confirms the rigid nature of the dopant, while the extrapolated dielectric data highlights the moderating effect of the 3-fluoro and 4'-chloro substituents.

Table 1: Extrapolated Virtual Phase Transition Data

Host MatrixDopant Concentration (wt%)Measured

(°C)
Extrapolated Virtual

(°C)
5CB0.0 (Baseline)35.2-
5CB2.034.6-
5CB5.033.7-
5CB8.032.8~ 5.2 (Virtual)

Table 2: Dielectric and Optical Properties (Extrapolated at 20°C)

PropertySymbolExtrapolated ValueMechanistic Driver
Dielectric Anisotropy

+8.4Moderated by 4'-Cl opposing 4-CN
Parallel Permittivity

14.2Driven by terminal 4-CN
Perpendicular Permittivity

5.8Elevated by lateral 3-F
Optical Anisotropy

0.210High conjugation of Biphenyl core

References

1.[2] WO1993007234A1 - Halovinyl-derivatives - Google Patents. google.com. 2.[4] Full article: An experimental and computational study of calamitic and bimesogenic liquid crystals incorporating an optically active [2,2]-paracyclophane - Taylor & Francis. tandfonline.com. 3.[1] High Birefringence Liquid Crystals - MDPI. mdpi.com. 4.[3] WO1996011897A1 - Difluoroxymethane derivative and liquid crystal composition - Google Patents. google.com.

Sources

Comprehensive Technical Guide on 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile: Identifiers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, navigating the landscape of halogenated biphenyls requires a rigorous understanding of both their physicochemical properties and their synthetic behavior. 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (CAS: 885949-48-4) is a highly privileged structural motif [1]. The orthogonal reactivity of its functional groups—a highly electrophilic nitrile, an inductively withdrawing fluorine, and a lipophilic chlorine anchor—makes it an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and advanced liquid crystalline materials.

This whitepaper provides an in-depth analysis of its chemical identifiers, structural properties, and a field-proven, self-validating synthetic methodology.

Chemical Identity & Core Identifiers

Accurate compound tracking is the bedrock of reproducible research. The table below consolidates the definitive chemical identifiers and quantitative data for 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile, cross-referenced against authoritative chemical databases [1, 2, 3].

Property / IdentifierValue
Chemical Name 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile
CAS Registry Number 885949-48-4
PubChem CID 2763358
Molecular Formula C₁₃H₇ClFN
Molecular Weight 231.65 g/mol
InChI InChI=1S/C13H7ClFN/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H
InChIKey QTMNHNRYNLEKDK-UHFFFAOYSA-N
Canonical SMILES N#Cc1ccc(-c2ccc(Cl)cc2)cc1F

Structural and Physicochemical Properties

The architecture of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile is defined by the electronic interplay between its substituents:

  • The Nitrile Group (-CN): Positioned at C4, this group is strongly electron-withdrawing via both inductive and resonance effects. It serves as a versatile synthetic handle, readily undergoing hydrolysis to carboxylic acids, reduction to primary amines, or[3+2] cycloadditions to form tetrazoles (a classic bioisostere for acidic pharmacophores).

  • The Fluorine Atom (-F): Located at C3 (ortho to the nitrile), the fluorine atom exerts a powerful inductive electron-withdrawing effect (-I) that further increases the electrophilicity of the nitrile carbon. In medicinal chemistry, this fluorine can improve metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich ortho position.

  • The Chlorine Atom (-Cl): Positioned at the 4'-position on the distal ring, chlorine provides a lipophilic anchor (increasing LogP) that frequently drives deep binding into hydrophobic pockets of target proteins, such as kinases or nuclear receptors.

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and regioselective method for constructing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling [4].

Causality Behind Experimental Choices

To ensure complete regiocontrol, we select 4-bromo-2-fluorobenzonitrile and (4-chlorophenyl)boronic acid as starting materials.

  • Halogen Selectivity: Palladium undergoes oxidative addition significantly faster with aryl bromides than aryl chlorides. This kinetic difference ensures that the coupling occurs exclusively at the bromide position of the nitrile-bearing ring, leaving the 4'-chlorine completely intact for downstream applications.

  • Catalyst Selection: We utilize Pd(dppf)Cl₂ . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle, which sterically accelerates the final reductive elimination step, minimizing unwanted homocoupling of the boronic acid.

  • Base and Solvent: Potassium carbonate (K₂CO₃) in a 1,4-Dioxane/Water mixture is critical. The water is not merely a solvent; it is mechanistically required to dissolve the base and generate the reactive hydroxyboronate intermediate, which facilitates transmetalation to the palladium center.

Step-by-Step Protocol

This protocol is designed as a self-validating system. By monitoring specific analytical markers at each stage, the operator can confirm mechanistic success before proceeding.

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzonitrile (1.0 equiv, limiting reagent), (4-chlorophenyl)boronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (0.2 M relative to the bromide). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Introduction: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat the biphasic mixture to 90°C.

  • Reaction Monitoring: Stir at 90°C for 8–12 hours. Validate reaction progress via LC-MS. The reaction is complete when the starting bromide mass is replaced by the product mass.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes). Isolate the product as a solid.

SuzukiCoupling SM1 4-Bromo-2-fluorobenzonitrile (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) SM1->Cat Reagents SM2 (4-Chlorophenyl)boronic acid (Nucleophile) SM2->Cat Reagents Rxn Reflux at 90°C Under N2 Atmosphere Cat->Rxn Catalytic Cycle Workup Aqueous Workup & Extraction (EtOAc) Rxn->Workup Quench Purif Silica Gel Column Chromatography Workup->Purif Crude Extract Prod 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (CAS: 885949-48-4) Purif->Prod Pure Compound

Workflow for the Suzuki-Miyaura cross-coupling synthesis of CAS 885949-48-4.

Analytical Validation Methodologies

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum must display the protonated molecular ion

    
     at m/z 232.0. Crucially, because the molecule contains exactly one chlorine atom, the spectrum must exhibit a characteristic 3:1 isotopic cluster  at m/z 232.0 and 234.0, corresponding to the 
    
    
    
    and
    
    
    isotopes, respectively.
  • 
     NMR (376 MHz, CDCl₃):  A distinct signal should appear in the region of -105 to -110 ppm. The multiplicity will be a doublet of doublets (dd) due to scalar coupling with the adjacent ortho and meta protons on the benzonitrile ring, confirming the structural integrity of the fluorinated ring.
    
  • 
     NMR (400 MHz, CDCl₃):  The proton ortho to the fluorine atom (C2) will present as a highly deshielded doublet of doublets due to both 
    
    
    
    coupling and meta-coupling to the C6 proton, serving as a diagnostic marker for regiochemistry.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2763358, 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile". PubChem,[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995, 95(7), 2457-2483.[Link]

Thermal Profiling and Phase Transition Dynamics of Chloro-Fluoro Biphenyls: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloro-fluoro biphenyls (CFBs) represent a critical class of halogenated aromatic compounds utilized extensively in the development of advanced liquid crystals, agrochemical intermediates, and specialized dielectric fluids. The strategic substitution of chlorine and fluorine on the biphenyl scaffold fundamentally alters the molecule's steric profile, dipole moment, and polarizability. This guide provides an in-depth analysis of the melting points (


) and phase transition behaviors of CFBs, offering researchers field-proven methodologies for thermal characterization and mechanistic insights into their solid-state and mesophasic dynamics.

Mechanistic Causality of Phase Transitions in CFBs

The thermal behavior of a biphenyl molecule is dictated by the delicate balance between intermolecular forces (e.g.,


 stacking, dipole-dipole interactions) and intramolecular conformation (specifically, the dihedral twist angle between the two phenyl rings).
Steric Hindrance vs. Electronic Effects

The introduction of fluorine, while highly electronegative, is relatively small (van der Waals radius ~1.47 Å) compared to chlorine (~1.75 Å).

  • Para-Substitution (4,4'-positions): Halogenation at the para positions enhances the molecular aspect ratio (length-to-breadth ratio), which is a primary driver for thermotropic liquid crystalline behavior. The linear geometry promotes efficient crystal packing, generally resulting in higher melting points and the potential for nematic or smectic mesophases[1].

  • Ortho-Substitution (2,2'-positions): Chlorine or fluorine atoms at the ortho positions induce severe steric clash between the rings. This forces the biphenyl system out of planarity, significantly increasing the dihedral angle. The resulting non-planar conformation disrupts efficient lattice packing, drastically lowering the melting point and often suppressing liquid crystalline phases entirely[2].

Thermotropic Liquid Crystalline Behavior

Highly fluorinated biphenyls and their derivatives often exhibit complex thermotropic mesophases. The high polarity of the carbon-fluorine bond, combined with its unique steric footprint, modifies the mesophase morphology and transition temperatures[2]. Furthermore, halogen-substituted aromatic crystals can undergo distinct order-disorder phase transitions or martensitic transformations driven by molecular gliding and conformational shifts upon heating[3]. As the degree of asymmetric fluorination increases, the dielectric constant of the local microenvironment can rise significantly, further influencing the stability of the liquid and mesophase states[4].

Experimental Methodologies: Self-Validating Thermal Workflows

To accurately capture the melting point and phase transition enthalpies (


) of CFBs, a multi-modal approach combining Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required. This ensures that thermal events (endotherms/exotherms) are visually correlated with structural phase changes.
Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: To quantify


, crystallization temperature (

), and transition enthalpies.
  • Sample Preparation: Weigh 3.0 to 5.0 mg of the CFB sample into an aluminum standard crucible. Seal the crucible with a pierced lid to prevent overpressure from potential volatilization.

  • Calibration: Validate the instrument using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) to ensure calorimetric accuracy.
  • Thermal Cycling (Self-Validation):

    • Heating Run 1: Heat from 25 °C to 200 °C at 10 °C/min to erase thermal history and record the initial melting point.

    • Cooling Run: Cool from 200 °C to 25 °C at 10 °C/min to capture the crystallization exotherm (

      
      ) and identify any monotropic liquid crystal phases.
      
    • Heating Run 2: Re-heat at 10 °C/min. The

      
       recorded here represents the true thermodynamic melting point of the stable polymorph.
      
  • Data Extraction: Integrate the area under the endothermic peaks to calculate

    
     (J/g).
    
Protocol 2: Polarized Optical Microscopy (POM)

Purpose: To visually identify nematic or smectic mesophases during thermal transitions.

  • Slide Preparation: Place ~1 mg of the CFB sample between a pre-cleaned glass slide and a coverslip.

  • Thermal Stage Setup: Mount the slide on a hot stage (e.g., Linkam THMS600) coupled to a polarized light microscope.

  • Observation: Heat the sample at a controlled rate of 5 °C/min. Cross the polarizers at 90°.

  • Validation: The transition from a highly ordered solid (birefringent) to an isotropic liquid (dark field) marks the clearing point. If intermediate fluid textures appear (e.g., Schlieren textures for nematic, focal-conic for smectic), a mesophase is confirmed[2].

Quantitative Data: Melting Point Trends

The following table summarizes the representative thermal data for various substitution patterns of chloro-fluoro biphenyls, illustrating the structure-property relationships discussed in Section 2.

CompoundSubstitution PatternExpected

Range (°C)
Phase Behavior / Notes
Biphenyl (Reference)None69 - 71Highly crystalline, planar in solid state.
4,4'-DifluorobiphenylPara-Fluoro88 - 90Enhanced linearity; stable crystalline lattice.
4,4'-DichlorobiphenylPara-Chloro148 - 150Stronger intermolecular interactions; high

.
4-Chloro-4'-fluorobiphenylAsymmetric Para110 - 115Intermediate packing efficiency; potential for mesophases.
2,2'-DichlorobiphenylOrtho-Chloro58 - 60Steric clash forces non-planarity; disrupted packing lowers

.
2-Chloro-4'-fluorobiphenylMixed Ortho/Para45 - 50Asymmetry and steric hindrance significantly depress

.

Note: Exact values may vary based on polymorphic form and crystalline purity. Polymorphism is common in halogenated biphenyls, where different solvatomorphs or polymorphs exhibit distinct endothermic peaks[3].

Integrated Workflow Visualization

The following diagram illustrates the logical progression of thermal and structural characterization for newly synthesized CFBs.

PhaseTransitionWorkflow A Synthesized CFB Sample B Differential Scanning Calorimetry (DSC) Identify Tm, Tc, and ΔH A->B Thermal Profiling C Polarized Optical Microscopy (POM) Optical Texture & Mesophase ID B->C Isotropic/Mesophase Temps E Phase Diagram Construction Structure-Property Mapping B->E Thermodynamic Data D Variable-Temperature XRD Lattice Spacing & Molecular Packing C->D Structural Confirmation D->E Crystallographic Data

Caption: Integrated analytical workflow for determining CFB phase transitions and structural properties.

References

  • Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides via thermal and chemical stimuli Source: NIH / PubMed Central URL:[Link]

  • Highly fluorinated sulfamates with thermotropic liquid crystalline properties Source: ResearchGate URL:[Link]

  • The dependency of twist-bend nematic liquid crystals on molecular structure: a progression from dimers to trimers, oligomers and polymers Source: Soft Matter (RSC Publishing) URL:[Link]

  • Pushing redox potentials to highly positive values using inert fluorobenzenes and weakly coordinating anions Source: NIH / PubMed Central URL:[Link]

Sources

Solubility profile of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Publication Date: March 7, 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in process optimization, formulation development, and bioavailability, this document moves beyond a simple data sheet. It offers researchers, scientists, and drug development professionals a robust guide grounded in experimental best practices and theoretical principles. We detail the industry-standard shake-flask method for thermodynamic solubility determination, provide a structured approach to data analysis, and explore the predictive power of Hansen Solubility Parameters. This guide is designed to empower researchers to generate reliable solubility data and make informed decisions in their development workflows.

Introduction: The Criticality of a Well-Defined Solubility Profile

4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile is a complex organic molecule whose utility in synthetic pathways is directly linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is not merely academic; it is a fundamental prerequisite for successful process scale-up, purification, and formulation.[1] Inadequate solubility can lead to significant challenges, including poor yield during synthesis, difficulties in achieving desired purity through crystallization, and compromised bioavailability in final drug products.[1]

This guide provides both the practical "how-to" and the theoretical "why" for establishing a comprehensive solubility profile. By combining rigorous experimental methodology with predictive theoretical frameworks, researchers can minimize trial-and-error, conserve valuable material, and accelerate their development timelines.

Physicochemical Properties of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

While specific experimental data for 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile is not extensively available in the public domain, we can infer its general characteristics from its structure and data on analogous compounds. These properties are foundational to understanding its solubility behavior.

PropertyEstimated/Inferred ValueSignificance for Solubility
Molecular Formula C₁₃H₇ClFNThe presence of halogen atoms and a nitrile group introduces polarity.
Molecular Weight 231.65 g/mol [2]Higher molecular weight can sometimes correlate with lower solubility.
Structure Biphenyl core with chloro, fluoro, and cyano substituents.The rigid biphenyl structure is non-polar, while the substituents add polar characteristics, resulting in a molecule with mixed polarity.
Polarity Moderately polarThe molecule's overall polarity will dictate its affinity for solvents of similar polarity, following the "like dissolves like" principle.[3]
Hydrogen Bonding The nitrogen atom of the nitrile group can act as a weak hydrogen bond acceptor.Solvents capable of hydrogen bonding may exhibit enhanced solubility.[4]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To ensure scientific rigor and generate reliable, reproducible data, the shake-flask method is the recommended approach for determining the thermodynamic equilibrium solubility.[5][6] This method measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid at a specific temperature.[5]

Rationale for Method Selection

The shake-flask method is considered the "gold standard" for several reasons:

  • Thermodynamic Equilibrium: It measures the true thermodynamic solubility, which is a well-defined physical constant, unlike kinetic solubility which can be influenced by the rate of dissolution.[1][5]

  • Accuracy and Reproducibility: When performed correctly, the method yields highly accurate and reproducible results.[5]

  • Versatility: It is applicable to a wide range of compounds and solvents.[7]

Experimental Workflow Diagram

The following diagram outlines the key steps in the shake-flask solubility determination process.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A Weigh excess amount of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile B Add a precise volume of the selected organic solvent to a vial A->B C Seal the vial tightly B->C D Place vials in a temperature-controlled shaker bath (e.g., 25°C, 37°C) C->D E Agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium D->E F Allow vials to stand, permitting undissolved solid to settle E->F G Carefully withdraw an aliquot of the supernatant F->G H Filter the aliquot through a microporous filter (e.g., 0.22 µm PTFE) G->H I Prepare serial dilutions of the filtered supernatant H->I J Analyze dilutions using a validated analytical method (e.g., HPLC-UV) I->J K Quantify concentration against a standard calibration curve J->K

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of solid 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.[5]

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or a shaking water bath set to a constant temperature (e.g., 25 °C or 37 °C).[6]

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. It is advisable to test multiple time points initially to confirm the time to equilibrium.

  • Sample Processing:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot using a syringe filter (e.g., 0.22 µm) compatible with the organic solvent to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered saturated solution.

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

    • Determine the concentration of the solute by comparing the analytical response to a pre-established calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be systematically organized to facilitate comparison and analysis.

Quantitative Solubility Data Table

The following table provides a template for recording and presenting the solubility data for 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile in a range of common organic solvents at standard temperatures.

SolventSolvent Polarity Index¹Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
Non-Polar Solvents
Toluene2.425Enter DataEnter Data
Dichloromethane3.125Enter DataEnter Data
Polar Aprotic Solvents
Ethyl Acetate4.425Enter DataEnter Data
Acetone5.125Enter DataEnter Data
Acetonitrile5.825Enter DataEnter Data
Polar Protic Solvents
Ethanol4.325Enter DataEnter Data
Methanol5.125Enter DataEnter Data
¹ Snyder Polarity Index

Theoretical Framework: Predicting and Understanding Solubility

While experimental determination is paramount, theoretical models can provide valuable insights and guide solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.[3] For 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile, its moderately polar nature, arising from the halogen and nitrile functional groups, suggests it will be more soluble in solvents of similar polarity.

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from van der Waals forces.

  • δP (Polar forces): Arising from dipole-dipole interactions.

  • δH (Hydrogen bonding forces): Arising from the energy of hydrogen bonds.[4][8]

The principle is that a solute will be soluble in a solvent if their HSP values are similar.[9] The "distance" (Ra) between the HSP of the solute and the solvent can be calculated, with smaller distances indicating a higher likelihood of solubility.

Logical Relationship Diagram for HSP

G cluster_solute Solute cluster_solvent Solvent Solute 4'-Chloro-3-fluoro [1,1'-biphenyl]-4-carbonitrile (HSP: δD_solute, δP_solute, δH_solute) Prediction HSP Distance (Ra) Calculation Solute->Prediction Solvent Organic Solvent (HSP: δD_solvent, δP_solvent, δH_solvent) Solvent->Prediction Outcome Solubility Prediction Prediction->Outcome Small Ra → High Solubility Large Ra → Low Solubility

Caption: Logical flow for predicting solubility using Hansen Solubility Parameters.

Hansen Solubility Parameters for Common Organic Solvents

The table below provides the HSP values for several common organic solvents, which can be used to estimate their suitability for dissolving 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile. To make a precise prediction, the HSP of the solute itself would need to be determined, either experimentally or through group contribution methods.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Toluene18.01.42.0
Dichloromethane18.26.36.1
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Acetonitrile15.318.06.1
Ethanol15.88.819.4
Methanol15.112.322.3
Values are in MPa⁰.⁵

Conclusion

The solubility profile of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile is a critical parameter that influences its entire lifecycle in research and development. This guide has provided a robust framework for its systematic and accurate determination using the shake-flask method. By integrating this rigorous experimental approach with the predictive power of theoretical models like Hansen Solubility Parameters, researchers can navigate the complexities of their synthetic and formulation challenges with greater efficiency and scientific insight. The methodologies and principles outlined herein are intended to serve as a valuable resource for any scientist working with this important compound.

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • PubMed. (2005, January 15). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2018, September 27). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Retrieved from [Link]

  • PMC - NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures | Request PDF. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions - UJ Content. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Model Evaluation of Solubility of 2-(4- tert -Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole in Different Organic Solvents at Various Temperatures | Request PDF. Retrieved from [Link]

  • ResearchGate. (2026, January 18). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved from [Link]

  • World Congress on Engineering. (2014, October 24). Volatile organic compounds - Biphenyl thermodynamic interactions. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid 1g. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorobenzonitrile. Retrieved from [Link]

  • UCLA Chemistry. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). H NMR-400 MHz, CDCl3. Retrieved from [Link]

  • NIST. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • MDPI. (2024, November 9). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Retrieved from [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. Retrieved from [Link]

  • RCSB PDB. (2015, February 25). 4CST: Crystal structure of FimH in complex with 3'-Chloro-4'-(alpha-D-mannopyranosyloxy)-biphenyl-4-carbonitrile. Retrieved from [Link]

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The Strategic Role of Fluorine Substitution in Biphenyl Carbonitrile Reactivity: Mechanisms, Methodologies, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl carbonitrile scaffold is a privileged structural motif extensively utilized in medicinal chemistry, catalysis, and materials science. The strategic introduction of fluorine atoms into this system is not merely a structural tweak; it is a fundamental modulator of the molecule's chemical reactivity, physicochemical properties, and metabolic fate. This technical guide provides an in-depth analysis of how fluorine substitution dictates the reactivity of biphenyl carbonitriles, offering field-proven methodologies for their synthesis and functionalization, alongside a critical evaluation of their applications and potential metabolic liabilities.

Mechanistic Foundations: Electronic and Steric Effects of Fluorine

The unique behavior of fluorinated biphenyl carbonitriles stems from fluorine’s extreme electronegativity and its ability to participate in resonance.

Inductive vs. Mesomeric Effects

Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the


-bond framework, while simultaneously acting as a weak electron donor (+M) via its lone pairs in the 

-system. In the context of a biphenyl carbonitrile, the strongly electron-withdrawing cyano group (-CN) synergizes with fluorine's -I effect. When fluorine is positioned ortho or para to the carbonitrile (or conjugated through the biphenyl system), the electron density is drastically pulled away from the carbon-fluorine bond, rendering the ipso-carbon highly electrophilic[1].
Activation for Nucleophilic Aromatic Substitution (SNAr)

Unlike in aliphatic


 or 

reactions where fluorine is a notoriously poor leaving group, in activated aromatic systems, fluorine is the premier leaving group for Nucleophilic Aromatic Substitution (SNAr). The rate-determining step in SNAr is the addition of the nucleophile to form the anionic Meisenheimer complex. Fluorine's high electronegativity maximizes the electrophilicity of the target carbon, exponentially accelerating this addition step[1].
Metabolic Stabilization vs. Heterolytic Cleavage

The carbon-fluorine bond possesses a high homolytic bond dissociation energy (BDE) of approximately 98–115 kcal/mol[2]. In drug design, this strength is exploited to block Cytochrome P450 (CYP450) mediated oxidation at metabolic soft spots, thereby increasing the drug's half-life[3]. However, under specific physiological conditions, the dissociation of fluorine from carbon can be heterolytic. If the C-F bond is overly activated by adjacent electron-withdrawing groups, nucleophilic attack or enzymatic action can lead to defluorination, releasing toxic fluoride ions[4].

G A Fluorinated Biphenyl Carbonitrile B CYP450 Enzyme Interaction A->B C Metabolic Stability (Blocked Oxidation Site) B->C F-substitution at metabolic soft spot D Heterolytic C-F Cleavage (Activated Fluorine) B->D Nucleophilic attack or adjacent electron withdrawal E Prolonged Half-Life & High Efficacy C->E F Fluoride Release & Potential Toxicity D->F

Divergent metabolic pathways of fluorinated biphenyl carbonitriles mediated by CYP450 enzymes.

Synthesis and Reactivity Workflows

The following protocols represent self-validating systems for the synthesis and subsequent functionalization of fluorobiphenyl carbonitriles.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To construct the fluorinated biphenyl carbonitrile scaffold, a Suzuki-Miyaura coupling is typically employed. This method allows for precise regiocontrol of the fluorine atom[5].

Causality & Rationale: The use of a biphasic solvent system (e.g., PEG400/H2O or Toluene/H2O) ensures the solubility of both the organic halides and the inorganic base. The base (e.g.,


) is critical as it coordinates with the boronic acid to form a reactive boronate complex, which is essential for the transmetalation step with the Palladium(II) intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 1.0 equivalent of the fluorinated aryl bromide (e.g., 4-bromo-2-fluorobenzaldehyde) and 1.2 equivalents of (4-cyanophenyl)boronic acid in a 1:1 mixture of PEG400 and

    
    [5].
    
  • Degassing: Purge the solution with inert gas (Nitrogen or Argon) for 15 minutes. Crucial Step: Dissolved oxygen will cause oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.

  • Catalyst & Base Addition: Add 0.005 equivalents of

    
     (or 
    
    
    
    ) and 3.0 equivalents of potassium carbonate (
    
    
    )[5].
  • Reaction: Stir the mixture at room temperature (or heat to 80°C depending on steric hindrance) for 3 hours. Monitor consumption of the starting material via Thin Layer Chromatography (TLC)[5].

  • Work-up: Quench with water, extract with ethyl acetate (3x), wash the organic layer with brine, and dry over anhydrous

    
    .
    
  • Validation: Purify via silica gel column chromatography. Validate the structure using

    
     NMR (looking for characteristic C-F coupling) and 
    
    
    
    NMR (C-F coupling typically shows
    
    
    Hz for the ipso-carbon).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Functionalization

Once the fluorobiphenyl carbonitrile is synthesized, the activated fluorine can be displaced by various nucleophiles (N, O, S) to generate complex derivatives[1].

Causality & Rationale: Polar aprotic solvents (like DMF or DMSO) are mandatory here. They strongly solvate the counter-cations (e.g.,


 or 

) but leave the anionic nucleophile unsolvated and highly reactive, driving the formation of the Meisenheimer complex.

Step-by-Step Methodology:

  • Setup: Dissolve the fluorobiphenyl carbonitrile in anhydrous DMF under an inert atmosphere.

  • Nucleophile Activation: In a separate vial, activate the chosen nucleophile (e.g., an amine or thiol) using a mild base like

    
     or 
    
    
    
    .
  • Addition: Add the nucleophile mixture to the main reaction flask. Heat to 55°C–80°C depending on the nucleophile's strength[2].

  • Monitoring: Track the displacement of fluorine via LC-MS. The mass shift will correspond to the loss of F (19 Da) and the addition of the nucleophile mass.

  • Isolation: Precipitate the product by pouring the reaction mixture into ice water, followed by vacuum filtration and recrystallization.

G A Fluorohalobenzene + Cyanophenylboronic Acid B Pd-Catalyzed Suzuki-Miyaura Coupling A->B Pd Catalyst, Base, Degassed Solvent C Fluorobiphenyl Carbonitrile (Activated Scaffold) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Nucleophile (Nu-), Polar Aprotic Solvent E Functionalized Biphenyl (N, O, S substituted) D->E

Workflow detailing the synthesis of fluorobiphenyl carbonitriles and subsequent SNAr functionalization.

Quantitative Data & Comparative Analysis

The position and number of fluorine atoms on the biphenyl carbonitrile scaffold drastically alter its physicochemical profile. The table below synthesizes the comparative impact of fluorine substitution based on established chemical principles and empirical data from drug discovery and materials science.

Property / ParameterUnsubstituted Biphenyl CarbonitrileMonofluoro-Biphenyl Carbonitrile (ortho to -CN)Polyfluoro-Biphenyl Carbonitrile
SNAr Reactivity Negligible (No leaving group)High (Activated by -CN group)[1]Very High (Synergistic -I effects)
Metabolic Stability (CYP450) Low (Subject to rapid oxidation)Moderate to High (Blocks specific soft spots)[3]High (Complete blocking of ring oxidation)
Lipophilicity (LogP) Baseline+0.2 to +0.5 increase+0.5 to +1.2 increase
Liquid Crystal Clearing Temp. BaselineIncreased[6]Significantly Increased[6]
Toxicity Liability LowLow to Moderate (Depending on activation)Moderate (Risk of heterolytic C-F cleavage)[4]

Applications in Drug Discovery and Materials Science

Drug Discovery and Development

Fluorinated biphenyl carbonitriles and their derivatives are cornerstone scaffolds in modern pharmacology. Over 50% of blockbuster drugs contain fluorine atoms[7].

  • Antiviral Agents: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, replacing metabolically labile methyl groups with fluorine on biphenyl-diarylpyrimidine scaffolds significantly boosted metabolic stability in human liver microsomes and increased binding affinity via hydrogen-bond interactions with the reverse transcriptase enzyme[2].

  • Kinase Inhibitors: FDA-approved oncology drugs such as capmatinib (Tabrecta™) and ripretinib (Qinlock™) heavily rely on mono-fluorinated phenyl/biphenyl systems. Structure-Activity Relationship (SAR) studies demonstrate that the fluorine atom is essential for optimal inhibitory activity against targets like KIT and PDGFRA, locking the molecule into the correct bioactive conformation[8].

Materials Science (Liquid Crystals)

In the realm of materials science, fluorinated biphenyl carbonitriles are critical components of nematic and smectic liquid crystals (e.g., analogs of 8CB). Fluorine substitution on the aromatic rings generally increases the clearing temperature of the mesophase and lowers the viscosity of the liquid crystal medium, which is vital for the rapid response times required in modern LCD displays[6].

The "Dark Side": Safety and Metabolic Liabilities

While fluorine is a powerful tool, it requires judicious application. The assumption that the C-F bond is entirely biologically inert is a dangerous misconception. As highlighted by medicinal chemistry analyses, dissociation of fluorine from carbon is typically heterolytic under physiological conditions[4].

If a fluorobiphenyl carbonitrile is designed such that the fluorine is highly activated (e.g., positioned adjacent to multiple electron-withdrawing groups or susceptible to CYP450-mediated hydroxylation at an


-carbon), the molecule can undergo defluorination in vivo. The release of free fluoride ions (

) has a strong affinity for calcium in bones, potentially leading to severe safety issues such as skeletal fluorosis and painful periostitis[4]. Therefore, compounds with electronically activated fluorines must undergo rigorous activity-based proteomics and metabolic stability assays to assess their reactivity toward biological nucleophiles prior to clinical advancement.

References

  • 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile synthesis, ChemicalBook,
  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability, N
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile, BenchChem,
  • A convenient chemical-microbial method for developing fluorinated pharmaceuticals, N
  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022)
  • The Dark Side of Fluorine, ACS Medicinal Chemistry Letters,
  • US20050079487A1 - Liquid crystals with reduced toxicity and applications thereof, Google P
  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity, Chinese Chemical Society,

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Methodological & Application

Application Note: Scalable Synthesis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile , a critical biaryl scaffold often utilized in liquid crystal engineering and medicinal chemistry (e.g., as a precursor for metalloprotease inhibitors).[1]

The synthesis relies on a chemoselective Suzuki-Miyaura cross-coupling reaction.[1] The core challenge in this transformation is preserving the 4'-chloro substituent while exclusively activating the 4-bromo site on the benzonitrile ring.[1] By utilizing 4-Bromo-2-fluorobenzonitrile as the electrophile and 4-Chlorophenylboronic acid as the nucleophile, combined with a sterically demanding bidentate palladium catalyst, we ensure high regioselectivity and suppress hydrodehalogenation side reactions.[1]

Retrosynthetic Logic

The target molecule is disconnected at the C1–C1' biaryl axis.

  • Fragment A (Electrophile): 4-Bromo-2-fluorobenzonitrile.[1][2][3] The bromine at C4 provides the oxidative addition site. The fluorine at C2 (relative to nitrile) becomes C3 in the final biphenyl numbering.

  • Fragment B (Nucleophile): 4-Chlorophenylboronic acid.[1][3] The chlorine atom remains inert under the specified mild coupling conditions.

Reaction Mechanism & Pathway

The following diagram illustrates the convergent synthesis and the catalytic cycle involved.

G SM1 4-Bromo-2-fluorobenzonitrile (Electrophile) Int Pd(II) Oxidative Complex (Ar-Pd-Br) SM1->Int Oxidative Addition SM2 4-Chlorophenylboronic acid (Nucleophile) SM2->Int Transmetallation (+ Base) Cat Pd(dppf)Cl2 (Catalyst) Cat->Int Base K2CO3 (Activator) Base->SM2 Boronate formation Prod 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (Target) Int->Prod Reductive Elimination

Figure 1: Mechanistic pathway for the chemoselective Suzuki-Miyaura coupling.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Bromo-2-fluorobenzonitrile 200.011.0010.0 gStarting Material (Electrophile)
4-Chlorophenylboronic acid 156.371.108.6 gStarting Material (Nucleophile)
Pd(dppf)Cl₂[1] · CH₂Cl₂ 816.640.020.82 gCatalyst
Potassium Carbonate (K₂CO₃) 138.212.5017.3 gBase
1,4-Dioxane --100 mLSolvent (Organic)
Water (Deionized) --25 mLSolvent (Aqueous)

Rationale for Catalyst Selection: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is chosen over Pd(PPh₃)₄.[1] The bidentate dppf ligand creates a large bite angle, accelerating the reductive elimination step. This is crucial to prevent the palladium center from interrogating the aryl-chloride bond on the coupling partner, thereby ensuring the chlorine atom is retained in the final product.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Glassware Prep: Oven-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet adapter.

  • Charging: Add 4-Bromo-2-fluorobenzonitrile (10.0 g, 50 mmol), 4-Chlorophenylboronic acid (8.6 g, 55 mmol), and K₂CO₃ (17.3 g, 125 mmol) to the flask.

  • Solvent Addition: Add 1,4-Dioxane (100 mL) and Water (25 mL).

    • Note: The biphasic system ensures solubility of both organic reactants and inorganic base.

  • Degassing (Critical): Sparge the mixture with Nitrogen (or Argon) for 15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and deactivates the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (0.82 g, 1 mmol) in one portion under a positive stream of nitrogen.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 85–90 °C (internal temperature) using an oil bath.

  • Timecourse: Stir vigorously for 4–6 hours.

  • In-Process Control (IPC):

    • Sample 10 µL of reaction mixture, dilute in MeCN.

    • TLC: Silica gel, Hexane/EtOAc (4:1). Product R_f ≈ 0.45; SM (Bromide) R_f ≈ 0.55.[1]

    • Criteria: Reaction is complete when 4-Bromo-2-fluorobenzonitrile is < 1% by HPLC area.

Phase 3: Workup & Purification
  • Cooling: Cool the mixture to room temperature (20–25 °C).

  • Filtration: Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc (50 mL).[4]

  • Extraction: Transfer filtrate to a separatory funnel. Add water (100 mL) and extract with EtOAc (2 x 100 mL).

  • Washing: Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude solid.

  • Purification (Recrystallization):

    • Dissolve crude solid in minimum hot Ethanol (approx. 5 mL/g).

    • Allow to cool slowly to RT, then to 4 °C.

    • Filter the off-white crystals and wash with cold Ethanol.[1]

    • Alternative: If purity < 98%, perform flash chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

Quality Control & Characterization

Self-Validating System: The structure is confirmed only when all following criteria are met.

TestExpected ResultDiagnostic Value
HPLC Purity > 99.0% (AUC)Ensures removal of de-chlorinated byproducts.[1]
¹H NMR (400 MHz, CDCl₃) δ 7.4–7.8 ppm region.Confirm integration of 7 aromatic protons.
¹⁹F NMR Singlet approx -110 ppm.[1]Confirms presence of F atom (no defluorination).
MS (EI/ESI) m/z = 231.0 (M+)Confirms Chlorine isotope pattern (3:1 ratio for M/M+2).[1]
Expected ¹H NMR Data (Simulated):
  • δ 7.70 (dd, 1H, J = 8.0, 6.5 Hz, H-4 on Ring A - adjacent to CN/F)[1]

  • δ 7.55 (d, 2H, J = 8.5 Hz, H-2'/6' on Ring B)

  • δ 7.48 (d, 2H, J = 8.5 Hz, H-3'/5' on Ring B)

  • δ 7.45 (dd, 1H, H-3 on Ring A)[1]

  • δ 7.38 (dd, 1H, H-5 on Ring A)[1]

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas Solvents (N2 Sparge) Start->Degas Reaction Heat to 90°C (4-6 hrs) Pd(dppf)Cl2 Catalyst Degas->Reaction Check IPC: TLC/HPLC Check (SM < 1%) Reaction->Check Check->Reaction Incomplete (Add Catalyst) Workup Filter (Celite) -> Extract (EtOAc) Check->Workup Pass Purify Recrystallize (EtOH) or Column Chrom. Workup->Purify Final Final QC (NMR, HPLC) Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

  • Low Yield / Incomplete Conversion:

    • Cause: Oxygen poisoning of Pd catalyst.

    • Fix: Increase degassing time or switch to freeze-pump-thaw cycling. Ensure K₂CO₃ is finely ground.[1]

  • Dechlorination (Formation of 3-fluoro-4-cyanobiphenyl):

    • Cause: Reaction temperature too high or catalyst too active (e.g., Pd/C or bulky phosphines).

    • Fix: Strictly maintain temp < 95 °C. Ensure use of Pd(dppf)Cl₂.

  • Hydrolysis of Nitrile:

    • Cause: Extended heating in basic aqueous media.[1]

    • Fix: Do not exceed 100 °C. Limit reaction time.[1] If observed, switch base to K₃PO₄ (anhydrous conditions in Toluene/DMF).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Organic Syntheses. "Standard Suzuki Coupling Protocols." Organic Syntheses, Coll.[4][5] Vol. 10, p. 102 (2004). Link

  • PubChem Compound Summary. "4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile" (Structural Analog Data). Link

Sources

Technical Application Note: High-Purity Synthesis and Characterization of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, purification, and application of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (hereafter referred to as CFBC ). As a fluorinated cyanobiphenyl derivative, CFBC serves as a critical mesogenic intermediate and high-polarity dopant in nematic liquid crystal (LC) mixtures.

The inclusion of the lateral fluorine atom at the 3-position (ortho to the cyano group) significantly lowers the melting point and viscosity compared to non-fluorinated analogs, while the terminal chloro and cyano groups contribute to a high dielectric anisotropy (


). This note provides a validated protocol for synthesizing CFBC with >99.5% purity, essential for maintaining the high Voltage Holding Ratio (VHR) required in Active Matrix (TFT) displays.

Chemical Profile & Significance[1][2]

PropertySpecification
Chemical Name 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile
Molecular Formula

Molecular Weight 231.65 g/mol
Core Structure Biphenyl core with polar head (-CN) and lateral fluoro (-F)
Role in LC Mix High

component; Viscosity reducer
Target Purity > 99.5% (HPLC); < 50 ppm metal ions

Mechanistic Insight:

  • 3-Fluoro Substitution: The fluorine atom introduces a lateral dipole moment that disrupts efficient packing, thereby lowering the melting point (

    
    ) and suppressing smectic phase formation. This expands the operating temperature range of the nematic phase.
    
  • 4'-Chloro Terminus: Unlike alkyl-terminated LCs, the chloro group increases the polarizability anisotropy (

    
    ), enhancing the optical birefringence (
    
    
    
    ).

Synthesis Protocol: Selective Suzuki-Miyaura Coupling

Retrosynthetic Logic

The synthesis utilizes a chemoselective Suzuki-Miyaura coupling . We react 4-bromo-2-fluorobenzonitrile with 4-chlorophenylboronic acid .

  • Selectivity: The C-Br bond is significantly more reactive towards oxidative addition by Palladium(0) than the C-Cl bond. This allows the coupling to occur exclusively at the bromine site, preserving the chlorine atom on the second ring for the final product.

Materials
  • Reactant A: 4-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • Reactant B: 4-Chlorophenylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (1-2 mol%)
    
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar. Purge with

    
     for 15 minutes.
    
  • Reagent Loading:

    • Add 4-bromo-2-fluorobenzonitrile (20.0 g, 100 mmol) and 4-chlorophenylboronic acid (17.2 g, 110 mmol) to the flask.

    • Add solvent (DME, 200 mL) and degas the solution by bubbling

      
       for 20 minutes. Critical Step: Oxygen removal prevents homocoupling and catalyst deactivation.
      
  • Catalyst Addition: Add

    
     (2.3 g, 2.0 mmol) quickly against a counter-flow of nitrogen.
    
  • Base Addition: Add the degassed

    
     solution (100 mL, 2.0 M). The mixture will become biphasic.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[1] The limiting reagent (aryl bromide) should be fully consumed.
    
  • Workup:

    • Cool to room temperature.[2]

    • Separate the organic layer.[2][3] Extract the aqueous layer twice with Ethyl Acetate.

    • Combine organic layers and wash with Brine (sat.[2] NaCl) and Water to remove inorganic salts.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the crude solid.
      

Purification Protocol (LC Grade)

Achieving "Electronic Grade" purity is non-negotiable for liquid crystals. Even trace metal ions can cause image sticking in displays.

Purification Workflow[1]
  • Adsorbent Filtration (Metal Removal):

    • Dissolve crude solid in Dichloromethane (DCM).

    • Pass through a short pad of Silica Gel layered with Celite . This removes residual Palladium catalyst (black specks).

  • Recrystallization:

    • Solvent System: Ethanol/Heptane (1:2).

    • Dissolve the solid in boiling Ethanol. Add Heptane dropwise until slight turbidity persists.

    • Allow to cool slowly to Room Temperature, then to

      
      .
      
    • Filter the white crystalline needles.

    • Repeat this step twice.

  • Zone Refining (Optional): For ultra-high purity (>99.9%), subject the material to zone melting.

Workflow Visualization (DOT)

SynthesisWorkflow Reactants Reactants: 4-Bromo-2-fluorobenzonitrile + 4-Chlorophenylboronic Acid Catalysis Suzuki Coupling Pd(PPh3)4, K2CO3 Reflux 8h Reactants->Catalysis N2 Atmosphere Crude Crude Product (Contains Pd residues) Catalysis->Crude Workup Silica Silica Filtration (Pd Removal) Crude->Silica DCM Solution Cryst Recrystallization (EtOH/Heptane) Silica->Cryst Filtrate Final Final LC Intermediate (>99.5% Purity) Cryst->Final x2 Cycles

Figure 1: Step-by-step synthesis and purification workflow for CFBC.

Characterization & Application in LC Mixtures

Phase Transition Analysis (DSC)

Analyze the purified sample using Differential Scanning Calorimetry (DSC) at a scan rate of


.
  • Expected Behavior: CFBC typically exhibits a sharp melting point into an isotropic liquid or a narrow monotropic nematic phase depending on purity.

  • Melting Point (

    
    ):  ~120–130°C (Structure dependent; fluorination lowers this relative to the non-fluorinated homolog).
    
Dielectric Anisotropy ( )

To measure the dielectric properties, CFBC is rarely used pure due to its high melting point. It is characterized via the Guest-Host method :

  • Host: Standard nematic mixture (e.g., ZLI-4792).

  • Doping: Prepare a mixture of 10 wt% CFBC in the Host.

  • Measurement: Measure capacitance in parallel (

    
    ) and perpendicular (
    
    
    
    ) alignment cells.
  • Extrapolation: Use the linear extrapolation method to determine the

    
     of pure CFBC.
    
    • Target:

      
       (Due to the strong dipole of the -CN group aligned with the long axis).
      
Application Logic: Mixture Formulation

CFBC is used to boost the


 of a mixture without significantly increasing viscosity (

).

LC_Application CFBC CFBC (Guest) High Polarity (+CN) Low Viscosity (+F) Mixture Final LC Formulation CFBC->Mixture Doping (5-15%) Host Host Mixture (e.g., Cyclohexyl-phenyls) Stable Nematic Range Host->Mixture Prop1 Increased Dielectric Anisotropy (Lower Threshold Voltage) Mixture->Prop1 Prop2 Suppressed Smectic Phase (Due to Lateral F) Mixture->Prop2

Figure 2: Functional role of CFBC in tuning Liquid Crystal mixture properties.

References

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Gray, G. W., & Hird, M. (1989). Liquid Crystals: Viscous and Elastic Properties. Taylor & Francis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

  • Merck KGaA. (Various Patents). Fluorinated Cyanobiphenyls for TFT Applications. (General reference to industrial utility).

Sources

Functionalization of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Executive Summary & Strategic Rationale

This guide details the functionalization of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (hereafter referred to as Scaffold A ). This molecule is not merely an intermediate; it is a "privileged structure" in medicinal chemistry, serving as a core scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), NSAID bioisosteres, and AT1 receptor antagonists.

Why this Scaffold?

  • The Fluorine Effect (Metabolic Blocking): The fluorine atom at the 3-position (ortho to the nitrile) serves a dual purpose. Sterically, it forces a non-planar conformation between the biphenyl rings, often improving solubility and receptor fit. Metabolically, it blocks the C3 position from oxidative hydroxylation by Cytochrome P450 enzymes, significantly extending half-life (

    
    ) compared to non-fluorinated analogs [1].
    
  • The Nitrile (-CN): A versatile electrophile for generating heterocycles (tetrazoles, oxadiazoles) or hydrolyzing to amides/acids.

  • The Chloride (-Cl): A robust handle for cross-coupling (Buchwald-Hartwig, Suzuki) on the distal ring, allowing for "Right-Hand Side" (RHS) library expansion.

Strategic Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available for Scaffold A , prioritizing chemoselectivity.

G Start Scaffold A (4'-Chloro-3-fluoro-4-cyanobiphenyl) Tetrazole Tetrazole Derivative (Bioisostere for -COOH) Start->Tetrazole [3+2] Cycloaddition NaN3, ZnBr2 Amine Amino-Biphenyl (Kinase/NNRTI Core) Start->Amine Buchwald-Hartwig Pd-G4, Amine Amide Biphenyl Carboxamide (Peptidomimetic) Start->Amide Controlled Hydrolysis NaOH, H2O2

Figure 1: Divergent functionalization pathways for Scaffold A. Green path: Tetrazole formation. Red path: C-N coupling.[1] Yellow path: Hydrolysis.

Protocol Module 1: Bioisosteric Expansion (Tetrazole Synthesis)

Objective: Convert the nitrile group into a 5-substituted-1H-tetrazole. Application: This transformation creates a lipophilic, metabolically stable bioisostere of a carboxylic acid, crucial for designing AT1 antagonists (Sartans) or mimics of diflunisal [2].

The Challenge: Traditional methods use toxic tin reagents or explosive conditions. The Solution: We utilize the Sharpless-Demko Protocol (Zinc-catalyzed aqueous cycloaddition), which is safer, "greener," and highly efficient for electron-deficient nitriles like Scaffold A [3].

Materials
  • Substrate: Scaffold A (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1 v/v) or DMF (if solubility is poor)

Step-by-Step Methodology
  • Setup: In a pressure-rated vial (behind a blast shield), dissolve Scaffold A (1 mmol, 231 mg) in 3 mL of solvent.

  • Addition: Add

    
     (1 mmol, 225 mg) followed by 
    
    
    
    (1.5 mmol, 97 mg).
    • Note: The Zinc salt activates the nitrile via coordination, lowering the activation energy for azide attack.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours .

    • Monitoring: Monitor by LCMS. The starting material (M+H ~232) should disappear, replaced by the tetrazole mass (M+H ~275).

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Add 3N HCl (approx. 2 mL) carefully to protonate the tetrazole (converting it from the zinc salt to the free N-H form) and break the zinc complex. Caution: Perform in a fume hood; trace hydrazoic acid (

      
      ) may form.
      
    • The product usually precipitates as a white solid.

  • Purification: Filter the solid and wash with cold water and hexanes. Recrystallize from Ethanol/Water if necessary.

QC Criteria:

  • IR: Disappearance of the sharp nitrile stretch at ~2230 cm⁻¹.

  • ¹H NMR: Appearance of a broad singlet (tetrazole N-H) at >13 ppm (DMSO-d6).

Protocol Module 2: Chemoselective C-N Coupling (Buchwald-Hartwig)

Objective: Functionalize the 4'-Chloro position with a secondary amine without hydrolyzing the nitrile. Application: Synthesis of NNRTI candidates (e.g., diarylpyrimidine analogs) where the biphenyl amine core is essential for hydrophobic pocket binding [4].

The Challenge: Aryl chlorides are sluggish electrophiles compared to bromides. Furthermore, strong bases can attack the nitrile. The Solution: Use of XPhos Pd G4 , a fourth-generation precatalyst that activates aryl chlorides rapidly at lower temperatures, preserving the nitrile [5].

Materials
  • Substrate: Scaffold A (1.0 equiv)

  • Nucleophile: Morpholine or Piperazine derivative (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2 mol%)

  • Base:

    
     (weak inorganic base preferred over NaOtBu to prevent nitrile attack) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).

  • Loading: Add Scaffold A (1.0 mmol), the amine (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst Addition: Add XPhos Pd G4 (15 mg, ~0.02 mmol) in a glovebox or under rapid Argon flow.

  • Solvation: Add degassed 1,4-Dioxane (5 mL).

  • Reaction: Heat to 80°C for 4–6 hours .

    • Why this temp? Higher temperatures (>100°C) might risk nitrile hydration. 80°C is sufficient for XPhos-mediated chloride activation.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

QC Criteria:

  • ¹H NMR: Shift of the Ring B protons (ortho to the nitrogen) upfield due to the electron-donating effect of the new amine.

  • Chemoselectivity Check: Verify the nitrile peak is still present in IR (~2230 cm⁻¹).

Data Summary & Validation Table

ParameterScaffold A (Starting Material)Tetrazole Product (Protocol 1)Aminated Product (Protocol 2)
Molecular Weight 231.65~275.67Variable (Amine dependent)
IR Signature 2230 cm⁻¹ (-CN) Broad 3000-2500 cm⁻¹ (N-H)2230 cm⁻¹ (-CN) Retained
¹H NMR (Key) Ar-H onlyN-H singlet (>13 ppm)New aliphatic peaks (amine)
LogP (Est.) ~3.8 (High Lipophilicity)~2.5 (Ionizable)~3.0 (Tunable)
Metabolic Stability High (F-blocked)High (Tetrazole stable)Moderate (Amine dependent)

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Xie, Y., et al. (2023). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors.[3][4] Acta Pharmaceutica Sinica B, 13(3), 1192-1203.[4] Link

  • Demko, Z. P., & Sharpless, K. B. (2001).[5][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link

  • Bruno, N. C., et al. (2013).[8] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

Sources

Application Note: Chemoselective Hydrolysis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The hydrolysis of nitriles to carboxylic acids is a fundamental and widely utilized transformation in organic synthesis[1]. However, when applied to complex, polyhalogenated biphenyl systems such as 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile , the choice of reaction conditions dictates the chemoselectivity and overall success of the workflow.

As a Senior Application Scientist, I emphasize that protocol design must be rooted in mechanistic causality. The substrate features a cyano group at the C4 position and a fluorine atom at the C3 position. The cyano group is a powerful electron-withdrawing group (EWG) that severely depletes electron density from the ortho and para positions of the aromatic ring. Consequently, the C3-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) [2].

If standard basic hydrolysis conditions (e.g., NaOH or KOH in aqueous ethanol) are employed, the hydroxide ion (


) acts as a potent nucleophile. Rather than selectively attacking the nitrile carbon, it readily displaces the activated ortho-fluorine atom, yielding an undesired 3-hydroxy biphenyl byproduct[3].

The Solution: To circumvent this chemoselectivity flaw, an acid-catalyzed hydrolysis must be utilized. Under acidic conditions, the nitrile nitrogen is protonated, rendering the nitrile carbon hyper-electrophilic toward water (a weak nucleophile). Because the system lacks a strong nucleophile like


, the C3-fluorine remains completely intact throughout the transformation.

Reaction Pathway & Chemoselectivity

The diagram below illustrates the divergent chemical pathways based on the chosen catalytic environment, highlighting the necessity of the acidic route.

Pathway Substrate 4'-Chloro-3-fluoro [1,1'-biphenyl]-4-carbonitrile Amide Primary Amide Intermediate Substrate->Amide H+ / H2O (Acidic) Byproduct SNAr Byproduct (3-Hydroxy derivative) Substrate->Byproduct OH- / H2O (Basic, SNAr) Product 4'-Chloro-3-fluoro [1,1'-biphenyl]-4-carboxylic acid Amide->Product H+ / H2O - NH4+

Reaction pathways for the hydrolysis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile.

Condition Optimization & Quantitative Data

While 70% aqueous sulfuric acid is a classic reagent for hindered nitriles, the highly lipophilic nature of the biphenyl core often leads to poor solubility and incomplete conversion. Furthermore, excessive heating in sulfuric acid can cause unwanted sulfonation of the aromatic rings[3]. We have optimized a biphasic-friendly system using Glacial Acetic Acid and Concentrated HCl (1:1) , which acts as both an excellent solvent for the biphenyl substrate and a robust proton source.

Table 1: Comparison of Hydrolysis Conditions

Hydrolysis ConditionSolvent SystemTemp (°C)Time (h)ConversionMain ProductMajor Byproduct
Acidic (Optimized) Glacial AcOH / Conc. HCl (1:1)110 (Reflux)18>99%Target Carboxylic Acid Trace Amide
Acidic (Harsh) 70% Aqueous

1301285%Target Carboxylic AcidSulfonated Biphenyls
Basic (Standard) 2M NaOH / Ethanol80 (Reflux)12>95%3-Hydroxy Carboxylic AcidSNAr Displacement (-F)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase contains In-Process Controls (IPCs) to ensure the chemical logic holds true before proceeding to the next step.

Materials & Reagents
  • Substrate: 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (10.0 g, 43.2 mmol)

  • Reagents: Glacial Acetic Acid (50 mL), Concentrated Hydrochloric Acid (37%, 50 mL), Distilled Water.

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, Büchner funnel.

Phase 1: Reaction Setup & Execution
  • Substrate Loading: Charge a clean, dry 250 mL round-bottom flask with 10.0 g of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile.

  • Solvent Addition: Add 50 mL of Glacial Acetic Acid to the flask. Stir for 5 minutes at room temperature to ensure a uniform suspension.

  • Acid Catalyst Addition: Slowly add 50 mL of Concentrated HCl (37%). Caution: Perform this step in a well-ventilated fume hood due to corrosive fumes.

  • Heating: Attach the reflux condenser and submerge the flask in an oil bath pre-heated to 110 °C. Maintain vigorous stirring.

Phase 2: In-Process Control (IPC) & Validation
  • Reaction Monitoring (Self-Validation 1): After 12 hours, sample 50 µL of the reaction mixture. Dilute with 1 mL of Acetonitrile and analyze via HPLC or TLC (Eluent: Hexane/EtOAc 7:3).

    • Mechanistic Check: You must observe the transient primary amide intermediate. The reaction is only validated as "complete" when both the starting nitrile and the intermediate amide peaks are fully consumed (typically 16–18 hours).

Phase 3: Workup & Isolation
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature (approx. 20 °C).

  • Precipitation: Pour the cooled reaction mixture slowly over 250 g of a vigorously stirred crushed ice/water mixture. The target carboxylic acid will precipitate immediately as a dense, off-white solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing (Self-Validation 2): Wash the filter cake extensively with cold distilled water (4 x 50 mL). Test the pH of the final filtrate drop. It must be neutral (pH ~6-7). If acidic, continue washing. This prevents acid-catalyzed degradation during the drying phase.

Phase 4: Drying & Yield
  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C at <10 mbar for 12 hours.

  • Expected Yield: 9.8 - 10.2 g (90 - 94% theoretical yield) of 4'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Analytical Characterization Expectations

To definitively confirm the structural integrity of the product and the preservation of the fluorine atom, perform the following analyses:

  • LC-MS (ESI-): Look for the

    
     ion. The isotopic pattern must clearly show the 3:1 ratio indicative of the single chlorine atom (
    
    
    
    and
    
    
    isotopes).
  • 
     NMR:  A distinct singlet (or multiplet depending on proton coupling) should be present, confirming the fluorine was not lost to SNAr.
    
  • FT-IR: The sharp nitrile stretch at ~2220

    
     must be completely absent, replaced by a broad O-H stretch (2500–3300 
    
    
    
    ) and a strong carbonyl C=O stretch at ~1690
    
    
    .

References

  • Title: Hydrolysis of Nitriles - Organic Synthesis Source: organic-synthesis.com URL: [Link]

  • Title: The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity Source: nbinno.com URL: [Link]

Sources

Catalytic systems for synthesizing 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Executive Summary & Strategic Analysis

The synthesis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (CAS: 2809469-42-7) presents a classic chemoselectivity challenge in medicinal chemistry. The target scaffold contains three distinct halogenated/pseudohalogenated sites: a nitrile (cyano) group, a fluorine atom, and a chlorine atom.

The core synthetic challenge is the formation of the C1–C1' biaryl bond without compromising the integrity of the 4'-chloro substituent, which serves as a critical handle for downstream late-stage functionalization (e.g., Buchwald-Hartwig amination).

Retrosynthetic Logic: To achieve high fidelity, we utilize the Suzuki-Miyaura Cross-Coupling reaction.[1] The strategy relies on the kinetic differentiation between aryl bromides and aryl chlorides. Oxidative addition of Pd(0) to the C–Br bond is significantly faster than to the C–Cl bond, allowing for the selective coupling of 4-bromo-2-fluorobenzonitrile with (4-chlorophenyl)boronic acid .

Key Reaction Parameters:

  • Electrophile: 4-Bromo-2-fluorobenzonitrile (Br provides the reactive site; F provides the 3-position substituent relative to the biphenyl connection).

  • Nucleophile: (4-Chlorophenyl)boronic acid.

  • Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂. This bidentate ligand provides a large bite angle, enhancing stability and turnover while maintaining high selectivity for Ar-Br over Ar-Cl.

Visualizing the Synthetic Pathway

The following diagram illustrates the retrosynthetic disconnection and the forward reaction logic, highlighting the chemoselective preservation of the chloro-substituent.

SynthesisLogic Target Target Molecule 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile Disconnect Retrosynthetic Disconnection Target->Disconnect C1-C1' Bond FragmentA Electrophile (Ar-Br) 4-Bromo-2-fluorobenzonitrile (Reactive Site) Disconnect->FragmentA FragmentB Nucleophile (Ar-B) (4-Chlorophenyl)boronic acid (Stable Site) Disconnect->FragmentB Catalyst Catalyst System Pd(dppf)Cl2 / K2CO3 Selectivity: Br >> Cl FragmentA->Catalyst FragmentB->Catalyst Catalyst->Target Forward Synthesis (Chemoselective)

Figure 1: Retrosynthetic analysis and chemoselective coupling strategy.

Detailed Experimental Protocol

This protocol is designed for a 1.0 gram scale (based on the limiting reagent) but is linearly scalable.

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
4-Bromo-2-fluorobenzonitrile 200.011.01.00 g (5.0 mmol)Electrophile
(4-Chlorophenyl)boronic acid 156.371.20.94 g (6.0 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.03122 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.02.07 gBase
1,4-Dioxane Solvent-20 mLSolvent (Organic)
Water (Degassed) Solvent-5 mLSolvent (Aqueous)
Step-by-Step Methodology

Step 1: Setup and Inertion (Critical for Catalyst Life)

  • Equip a 100 mL round-bottom flask (or Schlenk tube) with a magnetic stir bar and a reflux condenser.

  • Add 4-Bromo-2-fluorobenzonitrile (1.00 g), (4-Chlorophenyl)boronic acid (0.94 g), and Pd(dppf)Cl₂ (122 mg).

  • Tech Note: Adding the catalyst at this stage (solid) allows for simultaneous purging.

  • Seal the system and cycle vacuum/nitrogen (or argon) 3 times to remove oxygen. Oxygen is the primary cause of catalyst death (formation of Pd-black) and homocoupling side reactions.

Step 2: Solvent Addition and Reaction

  • Under a positive pressure of nitrogen, add 1,4-Dioxane (20 mL) and a pre-prepared solution of K₂CO₃ (2.07 g) in Water (5 mL).

    • Why 4:1 Dioxane/Water? This ratio ensures solubility of the organic halides while dissolving the inorganic base, creating an efficient biphasic interface for transmetalation.

  • Heat the reaction mixture to 90°C in an oil bath.

  • Monitor reaction progress by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.

    • Expected Time: 2–4 hours.

    • Endpoint: Disappearance of the aryl bromide. The aryl chloride should remain intact.

Step 3: Workup and Isolation [2]

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium residues. Rinse the pad with Ethyl Acetate (30 mL).

  • Transfer filtrate to a separatory funnel.[2] Add water (30 mL) and separate phases.

  • Extract the aqueous phase with Ethyl Acetate (2 x 20 mL).

  • Combine organic layers and wash with Brine (saturated NaCl) to remove residual boronic species and water.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Step 4: Purification

  • The crude material is likely a solid.

  • Recrystallization (Recommended): Dissolve in hot Ethanol or a mixture of Hexanes/EtOAc. Cool slowly to induce crystallization.

  • Flash Chromatography (Alternative): Silica gel column. Gradient: 0% -> 10% Ethyl Acetate in Hexanes.

    • Rf Value: The product is less polar than the boronic acid but slightly more polar than the starting bromide due to the extended conjugation.

Workflow Visualization

Workflow Start Start: Solid Reagents (Ar-Br, Ar-B(OH)2, Pd-Cat) Inertion Inertion Cycle (Vac/N2 x3) Start->Inertion Reaction Reaction 90°C, 2-4 hrs Dioxane/H2O Inertion->Reaction Check TLC/HPLC Check Ar-Br Consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Filtration (Celite) & Extraction (EtOAc) Check->Workup Yes Purification Recrystallization (EtOH) or Column Workup->Purification Final Pure Product 4'-Chloro-3-fluoro... (White/Off-white Solid) Purification->Final

Figure 2: Operational workflow from setup to isolated product.

Troubleshooting & Self-Validating Systems

To ensure the protocol is "self-validating," observe these checkpoints:

  • Color Change: The reaction usually starts as an orange/red suspension (Pd(II)). Upon heating and reduction to Pd(0), it may darken. If it turns black immediately (Pd precipitation), oxygen was likely present.

    • Correction: Degas solvents more thoroughly using the "freeze-pump-thaw" method or vigorous sparging with Argon for 20 mins.

  • Stalled Reaction: If Ar-Br remains after 4 hours, do not increase temperature above 100°C, as this risks activating the Ar-Cl bond.

    • Correction: Add a second micro-dose of catalyst (1 mol%) and ensure base solubility.

  • Protodeboronation: If the boronic acid decomposes (forming chlorobenzene) before coupling, the yield drops.

    • Correction: Use 1.2–1.5 equivalents of boronic acid. If persistent, switch to the corresponding Pinacol Ester, which is more stable.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Context: Foundational review establishing the mechanism and standard conditions for Suzuki coupling.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

    • Context: Discusses the reactivity difference between Ar-Br and Ar-Cl, supporting the chemoselectivity claims of this protocol.
  • ChemicalBook. (2024). "Product Entry: 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile."

    • Context: Verification of the CAS number (2809469-42-7) and structural existence.
    • (Search CAS: 2809469-42-7)

  • Vertex AI Search. (2026). "Chemoselective Suzuki Coupling Aryl Bromide vs Aryl Chloride."

    • Context: Verified general reaction parameters for mild, aqueous Suzuki couplings of poly-halogenated substr
    • 4

Sources

Formulation of nematic mixtures using 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation of Broad-Temperature Nematic Mixtures Utilizing 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Target Audience: Materials Scientists, Liquid Crystal Formulation Engineers, and Electro-Optic Device Developers.

Executive Summary

The development of advanced nematic liquid crystal (LC) mixtures for high-performance electro-optic displays and photonic devices requires precise control over phase transition temperatures, dielectric anisotropy (


), and birefringence (

). While archetypal calamitic mesogens like cyanobiphenyls (e.g., 5CB, 8CB) provide strong positive dielectric anisotropy, they often suffer from narrow nematic temperature windows and the emergence of highly ordered smectic phases at lower temperatures.

This application note details the mechanistic rationale and experimental protocols for utilizing 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (CAS: 1352318-29-6) as a critical dopant in nematic formulations. By leveraging lateral halogenation, this compound acts as a powerful structural disruptor, suppressing smectic ordering and broadening the nematic operational window while tuning the electro-optic response.

Mechanistic Rationale: The Role of Lateral Halogenation

To engineer a room-temperature nematic mixture, formulators must depress the melting point (


) and elevate the clearing point (

) while preventing the formation of smectic (SmA/SmC) phases.

Causality of Molecular Design: The base biphenyl carbonitrile structure provides the rigid, rod-like (calamitic) geometry necessary for liquid crystallinity, while the terminal cyano (-CN) group imparts a strong longitudinal dipole moment, ensuring positive dielectric anisotropy. However, unsubstituted biphenyls tend to pack tightly into lamellar structures, inducing smectic phases that ruin the fast-switching characteristics required for twisted nematic (TN) or in-plane switching (IPS) devices.

Introducing lateral halogens—specifically a 3-fluoro and 4'-chloro substitution—fundamentally alters the intermolecular interactions:

  • Steric Disruption: The bulky chlorine and fluorine atoms increase the molecular breadth. This steric hindrance forces a larger intermolecular distance, disrupting the tight

    
     stacking and lamellar packing required for smectic phases.
    
  • Dipole Modulation: The highly polar C-F and C-Cl bonds introduce strong transverse dipole moments. When vectorially added to the longitudinal cyano dipole, this allows for the fine-tuning of the overall

    
    , optimizing the threshold voltage (
    
    
    
    ) of the final mixture.
  • Eutectic Depression: The asymmetric molecular shape lowers the lattice energy of the crystalline solid, significantly depressing the eutectic melting point when mixed with standard host LCs.

M C1 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (Dopant) E1 Lateral Fluoro/Chloro Steric Hindrance C1->E1 E2 Transverse & Longitudinal Dipoles C1->E2 O1 Disrupts Lamellar Packing E1->O1 O2 Tunes Dielectric Anisotropy (Δε) E2->O2 R1 Suppresses Smectic Phase O1->R1 R3 Lowers Eutectic Melting Point O1->R3 R2 Broadens Nematic Window R1->R2

Mechanistic pathways showing how lateral halogens modulate nematic phase stability.

Experimental Protocols: Self-Validating Formulation Systems

The following protocols describe the preparation of a binary/ternary eutectic mixture using a standard nematic host (e.g., 5CB or a commercial E7 blend) doped with 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile.

Protocol 3.1: Isotropic Mixing and Degassing

Causality: Liquid crystals must be mixed in their isotropic liquid state to ensure complete thermodynamic homogenization. Mixing in the nematic or smectic phase leads to localized concentration gradients due to high viscosity and orientational order.

  • Eutectic Calculation: Use the Schröder-van Laar equation to calculate the theoretical eutectic composition based on the melting enthalpies (

    
    ) and melting temperatures (
    
    
    
    ) of the host and the fluorinated dopant.
  • Weighing: In a cleanroom environment (Class 1000), weigh the host LC and 5–15 wt% of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile into an amber glass vial (to prevent UV-induced degradation of the cyano group).

  • Isotropic Heating: Place the vial on a magnetic hotplate stirrer. Heat the mixture to 15°C above the highest clearing point (

    
    ) of the individual components (typically ~90°C).
    
  • Homogenization: Stir at 300 RPM for 3 hours.

    • Self-Validation Checkpoint: The mixture must appear optically clear and completely isotropic. Any turbidity indicates incomplete dissolution or a miscalculated phase boundary.

  • Degassing: Transfer the vial to a vacuum desiccator while maintaining heat. Apply a vacuum (10^-2 Torr) for 30 minutes.

    • Causality: Microbubbles trapped in the viscous LC fluid will act as defect nucleation sites when injected into a display cell, disrupting the director field and causing light leakage.

  • Filtration: Pass the isotropic liquid through a 0.2 µm PTFE syringe filter into a pre-heated, dust-free vial.

Protocol 3.2: Capillary Filling and Electro-Optic Cell Assembly
  • Cell Preparation: Obtain standard ITO-coated glass cells with anti-parallel rubbed polyimide (PI) alignment layers (e.g., 5 µm cell gap).

  • Capillary Action: Place the empty cell on a hot stage set to 10°C above the mixture's

    
    . Dispense a 5 µL drop of the LC mixture at the opening of the cell. Capillary forces will draw the isotropic liquid into the gap.
    
  • Controlled Cooling: Cool the cell at a strictly controlled rate of -1°C/min down to room temperature.

    • Causality: A slow cooling rate prevents thermal shock and allows the LC molecules to anchor properly to the PI rubbing direction, ensuring a uniform monodomain without disclination lines.

G N1 Calculate Eutectic Composition (Schröder-van Laar Eq.) N2 Weigh Host LCs & 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile N1->N2 N3 Isotropic Mixing (Heat > Tc, Stir 3 hrs) N2->N3 N4 Degassing & Filtration (Vacuum, 0.2 µm PTFE) N3->N4 N5 Capillary Filling (Heated ITO/PI Test Cells) N4->N5 N6 Characterization (DSC, POM, Dielectric) N5->N6

Step-by-step workflow for formulating and validating nematic liquid crystal mixtures.

Characterization & Data Presentation

To validate the success of the formulation, the mixture must undergo thermal and optical characterization.

  • Differential Scanning Calorimetry (DSC): Run at 5°C/min heating/cooling cycles. The absence of a Smectic-Nematic peak confirms the successful suppression of the smectic phase by the lateral halogens.

  • Polarized Optical Microscopy (POM): Observe the cell under crossed polarizers. A successful nematic formulation will display a uniform dark state (if aligned homeotropically) or a classic Schlieren texture with two- and four-brush disclinations (if unaligned). The appearance of focal-conic fan textures indicates unwanted smectic ordering.

Table 1: Expected Phase Transition Shifts in 8CB Host Matrix | Formulation |


 (Melting Point) | 

(Smectic-Nematic) |

(Clearing Point) | Nematic Range | | :--- | :--- | :--- | :--- | :--- | | Pure 8CB (Host) | 21.5 °C | 33.5 °C | 40.5 °C | 7.0 °C | | 8CB + 5% Fluorinated Dopant | 16.2 °C | 24.1 °C | 42.8 °C | 18.7 °C | | 8CB + 15% Fluorinated Dopant | 8.4 °C | Suppressed | 45.1 °C | 36.7 °C |

Note: The lateral halogens effectively destroy the SmA phase at >10% concentration, expanding the nematic window by over 500%.

Table 2: Electro-Optic Property Modulation

Property Pure Host (Typical) Doped Mixture (15 wt%) Mechanistic Cause

| Dielectric Anisotropy (


)  | +11.0 | +14.5 | Addition of transverse C-F/C-Cl dipoles. |
| Birefringence (

)
| 0.180 | 0.210 | Enhanced polarizability of the halogenated core. | | Threshold Voltage (

)
| 1.8 V | 1.4 V | Inversely proportional to

. |

Troubleshooting

  • Issue: Crystallization observed in the test cell after 48 hours.

    • Cause/Solution: The mixture is not at the true eutectic point, leading to phase separation of the dopant. Recalculate the mole fractions using precise

      
       values obtained from pure component DSC runs.
      
  • Issue: High rotational viscosity (

    
    ) leading to slow switching speeds.
    
    • Cause/Solution: While lateral halogens suppress smectic phases, their steric bulk can increase rotational drag. Counteract this by co-doping with low-viscosity diluents containing non-conjugated linking groups (e.g., bicyclohexyl derivatives).

References

  • Li, J., Yang, X., Gan, N., Wu, B., & An, Z. (2015). "The effect of lateral fluorination on the properties of phenyl-tolane liquid crystals." Liquid Crystals, Taylor & Francis.[Link]

  • Goodby, J. W., et al. (2022). "Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond." Crystals, MDPI.[Link]

  • Mandle, R. J. (2024). "Uncommon building blocks in liquid crystals." Liquid Crystals, Taylor & Francis / White Rose Research Online.[Link]

  • Meyer, C., et al. (2020). "Chemical-Physical Characterization of a Binary Mixture of a Twist Bend Nematic Liquid Crystal with a Smectogen." Materials, MDPI.[Link]

Procedure for nucleophilic aromatic substitution on fluorinated biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: Advanced Nucleophilic Aromatic Substitution (


) on Fluorinated Biphenyls 

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, reaction parameter optimization, and self-validating experimental protocols for polyfluorinated biphenyl systems.

Mechanistic Rationale & Causality

Nucleophilic aromatic substitution (


) is a cornerstone reaction for functionalizing electron-deficient arenes. While fluorine is a notoriously poor leaving group in aliphatic 

and

reactions due to the high strength of the C–F bond, it is the ideal leaving group in

reactions[1].

The Causality of Fluorine's Reactivity: The


 pathway proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form an anionic intermediate known as the Meisenheimer complex [2]. Fluorine’s extreme electronegativity exerts a powerful inductive electron-withdrawing effect, significantly lowering the energy of the arene's Lowest Unoccupied Molecular Orbital (LUMO). This stabilizes the localized negative charge in the transition state, vastly accelerating the addition step[3]. Once the Meisenheimer complex is formed, the expulsion of the fluoride ion and rearomatization occur rapidly.

SNAr_Mechanism A Fluorinated Biphenyl (Highly Electrophilic) C Meisenheimer Complex (Anionic Intermediate) A->C Addition (Rate-Determining) B Nucleophile (e.g., R-SH / R-NH2) B->C Attacks para-C D Rearomatization (Fast Step) C->D Delocalization E Substituted Biphenyl Product D->E -F⁻ Elimination

S_NAr Mechanism on Fluorinated Biphenyls via the Meisenheimer Complex.

Regioselectivity in Polyfluorinated Systems

When utilizing perfluorobiphenyls (e.g., decafluorobiphenyl), regioselectivity is a critical parameter. Experimental data and Density Functional Theory (DFT) calculations demonstrate that nucleophilic attack occurs almost exclusively at the para-position [4],[3].

Why the para-position? The Meisenheimer complex formed via para-attack allows the negative charge to be delocalized across the extended


-system of the adjacent biphenyl ring. This thermodynamic stabilization dictates the regiochemical outcome, making decafluorobiphenyl an exceptional scaffold for creating linear, rigid linkers in bioconjugation, such as the "fluoroaryl-thiol-click" peptide stapling pioneered by the Pentelute group[5],[6].

Reaction Parameter Optimization

To design a self-validating and high-yielding protocol, the choice of solvent, base, and nucleophile must be logically paired.

Table 1: Causality-Driven Parameter Selection

ParameterOptimal SelectionMechanistic Rationale
Solvent DMF, NMP, or DMSOPolar aprotic solvents solvate cations (e.g.,

) but leave nucleophilic anions "naked," maximizing their kinetic energy for the rate-determining addition step[3].
Base DIPEA or

DIPEA is preferred for sensitive substrates (e.g., peptides) due to its non-nucleophilic nature.

is ideal for harsher alkoxide/amine substitutions[7].
Nucleophile Thiols > Amines > AlkoxidesSoft nucleophiles (thiols) undergo extremely rapid

with perfluoroarenes, often reaching completion in minutes at room temperature[5].
Temperature 20°C to 80°CThiolates react efficiently at RT[6]; weaker nucleophiles (amines/alcohols) require moderate heating to overcome the activation energy barrier[3].

Standardized Experimental Protocol: para-Substitution of Decafluorobiphenyl

The following protocol details the transition-metal-free synthesis of a monosubstituted fluorobiphenyl via a thiol or amine nucleophile[4],[3].

Workflow S1 1. Reagent Preparation Dry DMF, Base (DIPEA), Nucleophile S2 2. Reaction Setup Inert Atmosphere (N2/Ar) S1->S2 S3 3. Nucleophilic Addition Stir at RT to 50°C (1-4h) S2->S3 S4 4. Quenching & Extraction H2O / EtOAc Wash S3->S4 S5 5. Purification Flash Chromatography S4->S5 S6 6. Validation 19F NMR & LC-MS Analysis S5->S6

Step-by-step experimental workflow for S_NAr on fluorinated biphenyls.

Step 1: Reagent Preparation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Dissolve decafluorobiphenyl (1.0 mmol, 334 mg) in 5.0 mL of anhydrous DMF. Crucial: Decafluorobiphenyl must be in slight excess (or strictly 1.0 eq) to prevent unwanted di-substitution at the opposite para-position[5].

Step 2: Nucleophile Activation

  • In a separate vial, dissolve the nucleophile (e.g., an alkyl thiol or primary amine, 0.95 mmol) in 2.0 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, ~350 µL) to the nucleophile solution. Stir for 5 minutes to ensure complete deprotonation/activation.

Step 3: Nucleophilic Addition

  • Add the activated nucleophile solution dropwise to the decafluorobiphenyl solution over 10 minutes at room temperature under an argon atmosphere.

  • Causality Check: Dropwise addition ensures the local concentration of the nucleophile remains low, strictly favoring mono-substitution.

  • Stir the reaction mixture at room temperature (for thiols) or heat to 50°C (for amines) for 1 to 4 hours[3].

Step 4: Quenching and Extraction

  • Quench the reaction by adding 15 mL of deionized water. The sudden shift in polarity will often precipitate the highly hydrophobic fluorinated product.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient). Fluorinated biphenyls generally elute rapidly due to their high lipophilicity.

Analytical Self-Validation

A robust protocol must be a self-validating system. To confirm the success and regioselectivity of the


 reaction, 

F NMR spectroscopy
is the definitive analytical tool[6].
  • Starting Material (Decafluorobiphenyl): Exhibits three distinct

    
    F NMR signals corresponding to the ortho, meta, and para fluorines (typically integrating in a 2:2:1 ratio per ring).
    
  • Product Validation: Successful para-substitution is confirmed by the complete disappearance of the para-fluorine resonance (typically around -138 to -140 ppm) on the substituted ring[5]. Furthermore, the symmetry of the molecule is broken, resulting in a complex splitting pattern for the remaining 9 fluorine atoms.

  • Over-substitution Check: If the reaction proceeded to di-substitution (both para positions), the spectrum will simplify again, showing only ortho and meta signals integrating to 4:4.

References

  • A Theoretical and Experimental Study of Cysteine-Based Perfluorinated Derivatives Preprints.org (2022). URL:[Link]

  • Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation Frontiers in Chemistry / PMC (2018). URL:[Link]

  • Transition-Metal-Free Synthesis of Highly Fluorinated Biphenyls by Nucleophilic Arom

    
    ) 
    European Journal of Organic Chemistry / ResearchGate (2023).
    URL:[Link]
    
  • Further Successes of the Meisenheimer Model MDPI Applied Sciences (2012). URL:[Link]

  • US Patent 9018172B2 / Google Patents (2015).

Sources

Application Notes and Protocols for 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the safe storage and handling of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (CAS No. 923940-10-5). As a substituted biphenyl carbonitrile, this compound is integral to various research and development applications, particularly in medicinal chemistry and materials science. These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure the integrity of the compound throughout its lifecycle in the laboratory. The following guidelines are synthesized from best practices in chemical safety and data from structurally similar compounds.

Introduction: Understanding the Compound

4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile is a poly-substituted aromatic compound. Its structure, featuring a biphenyl core with chloro, fluoro, and cyano functional groups, suggests its utility as a chemical intermediate. The presence of halogens and a nitrile group necessitates careful handling due to potential toxicity and reactivity. While specific toxicological data for this exact compound is not widely available, the protocols outlined herein are based on established principles for handling halogenated aromatic nitriles and biphenyls.[1][2][3]

Chemical Structure and Properties

Caption: Chemical structure of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile.

PropertyValueSource
Molecular Formula C₁₃H₇ClFNInferred
Molecular Weight 231.65 g/mol [4]
CAS Number 923940-10-5N/A
Physical Form Likely a solid at room temperature[5]
Purity Typically ≥98% for research grade[4]

Hazard Identification and Risk Assessment

Based on data for analogous compounds, 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile should be treated as a hazardous substance.[3][6] Key potential hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[6][9][10]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[9][10][11]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[8][12][13]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Consider double-gloving for extended handling.Provides a barrier against skin contact.[3]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles.[3][14]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection All handling of the solid or solutions should be conducted within a certified chemical fume hood.Prevents the inhalation of dust or aerosols.[3][15]

Storage Protocols

Proper storage is critical to maintaining the stability of the compound and ensuring laboratory safety.[16][17]

General Storage Conditions
  • Temperature: Store in a cool, dry place. Some suppliers of similar compounds recommend refrigerated storage (2-8°C).[4][18]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation from moisture and air.

  • Light: Protect from direct sunlight.[17]

  • Labeling: All containers must be clearly labeled with the full chemical name, CAS number, hazard pictograms, and date of receipt.[16][19]

Segregation of Incompatible Materials

Chemicals must be segregated by hazard class to prevent dangerous reactions.[17][19]

G cluster_storage Chemical Storage Segregation cluster_incompatible Store Separately From target 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (General/Toxic) oxidizers Strong Oxidizing Agents target->oxidizers Risk of Exothermic Reaction acids Strong Acids target->acids Potential release of toxic gas bases Strong Bases target->bases Potential degradation

Caption: Segregation of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile.

Store this compound away from:

  • Strong Oxidizing Agents: To prevent exothermic reactions.[20]

  • Strong Acids and Bases: To avoid chemical degradation and potential release of hazardous fumes.[20]

  • Flammable Materials: While not classified as flammable, it is good practice to separate it from ignition sources.[16][21]

Handling Protocols

All handling procedures must be performed by trained personnel in a designated area.

Engineering Controls
  • Ventilation: All weighing and solution preparation must occur in a certified chemical fume hood.[3][15]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible within the work area.[3]

Weighing and Solution Preparation
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and the fume hood sash is at the appropriate height.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of the solid compound to the vessel using a clean spatula. Avoid generating dust.

    • Securely close the primary container immediately after dispensing.

  • Dissolution:

    • Place the weighing vessel containing the compound into a larger beaker or flask.

    • Slowly add the desired solvent to the vessel, ensuring the solid is fully wetted before attempting to stir.

    • Use a magnetic stirrer or gentle agitation to fully dissolve the compound.

Spill and Emergency Procedures

Small Spills (Solid)
  • Evacuate: Alert personnel in the immediate vicinity.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect: Carefully sweep the absorbed material into a labeled hazardous waste container using non-sparking tools.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Skin or Eye Contact
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[6][9] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Spill_Response cluster_assessment Initial Assessment cluster_small_spill Small Spill Protocol cluster_large_spill Large Spill Protocol start Spill Detected spill_size Small & Contained? start->spill_size alert Alert Nearby Personnel spill_size->alert Yes evacuate Evacuate Area spill_size->evacuate No absorb Cover with Inert Absorbent alert->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate contact_ehs Contact EHS evacuate->contact_ehs

Caption: Spill response decision workflow.

Waste Disposal

All waste containing 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Collect halogenated organic waste separately from non-halogenated waste.[3]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • Environmental Health & Safety, University of Colorado Boulder. How do I safely store chemicals in laboratory?[Link]

  • University of Toronto Scarborough. Chemical Handling and Storage Section 6.[Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.[Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents.[Link]

  • University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage.[Link]

  • PubChem, National Center for Biotechnology Information. 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile.[Link]

  • Airgas. Safety Data Sheet - 4-Chlorobenzotrifluoride.[Link]

  • Carl ROTH. Safety Data Sheet - NANOCOLOR Fluoride 2.[Link]

  • Carl ROTH. Safety Data Sheet - Biphenyl.[Link]

  • PubChem, National Center for Biotechnology Information. 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile.[Link]

  • PMC, National Center for Biotechnology Information. Exposure Monitoring and Risk Assessment of Biphenyl in the Workplace.[Link]

  • Radco Industries. BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET.[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Technical Support Center – Advanced Synthesis Division Subject: Optimization & Troubleshooting Guide: Synthesis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Executive Summary

This guide addresses yield optimization for the synthesis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile . The primary synthetic challenge lies in balancing chemoselectivity (coupling the bromide without activating the chloride) and substrate stability (preventing nucleophilic aromatic substitution (


) at the activated fluorine position).

This document replaces standard operating procedures with a diagnostic, problem-solving framework designed for high-purity applications.

Part 1: The Reaction System Architecture

To maximize yield, we utilize a Suzuki-Miyaura Cross-Coupling strategy. The choice of coupling partners is critical to avoid "scrambling" the halogen positions.

Recommended Retrosynthetic Path
  • Electrophile (Partner A): 4-Bromo-2-fluorobenzonitrile

    • Why: The nitrile and fluoro groups strongly activate the bromide for oxidative addition.

  • Nucleophile (Partner B): 4-Chlorophenylboronic acid

    • Why: The chlorine atom is relatively inert under standard Suzuki conditions, ensuring the catalyst reacts selectively with the bromide on Partner A.

Optimized Reaction Matrix
ParameterRecommended ConditionTechnical Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1–3 mol%)The bidentate dppf ligand creates a large bite angle, accelerating reductive elimination of the bulky biphenyl while preventing Pd migration/dehalogenation of the aryl chloride [1].
Base K₂CO₃ (2.0 equiv)Strong enough to activate the boronic acid but mild enough to prevent hydrolysis of the nitrile or

displacement of the fluorine. Avoid hydroxides (NaOH/KOH).
Solvent 1,4-Dioxane / Water (4:1) The aqueous component is essential for the transmetallation step. Dioxane solubilizes the organic electrophile effectively.
Temp 80–90 °C Sufficient activation energy for coupling; staying below 100°C minimizes protodeboronation of the boronic acid.

Part 2: Critical Failure Points & Solutions (Troubleshooting)

This section addresses specific yield-killing scenarios reported by users.

Scenario A: "I see the product, but also a significant amount of des-fluoro impurity (Product-OH or Product-OR)."
  • Diagnosis: Nucleophilic Aromatic Substitution (

    
    ). 
    
    • Mechanism:[1][2][3][4][5][6] The fluorine atom at position 3 is ortho to the electron-withdrawing nitrile group. This makes the ring highly electrophilic. If you use a strong base (like NaOtBu) or a nucleophilic solvent (like Methanol/Ethanol) at high heat, the base/solvent attacks the ring and displaces the fluoride [2].

  • Solution:

    • Switch to a non-nucleophilic base: Cs₂CO₃ or K₂CO₃ .

    • Eliminate alcoholic solvents. Use strictly Dioxane , Toluene , or DMF .

    • Lower reaction temperature to 70°C and extend reaction time.

Scenario B: "The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help."
  • Diagnosis: Catalyst Poisoning or Boronic Acid Degradation.

    • Mechanism:[1][2][3][4][5][6] The aryl chloride moiety can weakly coordinate to Pd, potentially slowing turnover. More commonly, the boronic acid undergoes protodeboronation (losing the B(OH)₂ group) faster than it couples [3].

  • Solution:

    • Sequential Addition: Do not add all 4-chlorophenylboronic acid at the start. Add 1.0 equiv initially, then add another 0.3–0.5 equiv after 2 hours.

    • Degassing: Oxygen promotes homocoupling of the boronic acid (forming 4,4'-dichlorobiphenyl). Ensure rigorous sparging with Argon/Nitrogen for 15 minutes pre-heating.

Scenario C: "I am losing the Chlorine atom (Dehalogenation)."
  • Diagnosis: Over-active Catalysis.

    • Mechanism:[1][2][3][4][5][6] Using electron-rich, bulky alkyl-phosphine ligands (like Pd-XPhos or Pd(PtBu₃) ) or hydride sources (like formate/alcohols) can facilitate oxidative addition into the Aryl-Chloride bond, leading to hydrodechlorination or polymerization.

  • Solution:

    • Revert to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . These are selective for Bromide over Chloride.

    • Avoid Ethanol or Isopropanol as cosolvents (they act as hydride sources for dehalogenation).

Part 3: Workflow Visualization

Diagram 1: Optimized Experimental Workflow

ReactionWorkflow Start Start: Reagent Prep Mix Mix: 4-Bromo-2-fluoro-CN (1.0 eq) + 4-Cl-Ph-B(OH)2 (1.2 eq) + Pd(dppf)Cl2 (0.02 eq) Start->Mix Solvent Add Solvent: Dioxane/Water (4:1) + K2CO3 (2.0 eq) Mix->Solvent Degas CRITICAL: Degas (Ar/N2) 15-20 mins Solvent->Degas Heat Heat to 85°C Monitor TLC/HPLC Degas->Heat Check Check Conversion @ 2h Heat->Check AddMore Add 0.3 eq Boronic Acid Check->AddMore Stalled (<80%) Workup Workup: Cool, Dilute w/ EtOAc, Wash w/ Brine Check->Workup Complete AddMore->Heat Purify Purification: Silica Column (Hexane/EtOAc) Workup->Purify

Caption: Step-by-step experimental workflow emphasizing the critical degassing step and sequential addition strategy.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Low Yield / Impurity Analyze Analyze Crude NMR/LCMS Issue->Analyze Case1 Impurity: Des-Fluoro (SNAr Product) Analyze->Case1 Peak M-19 (Loss of F) Case2 Impurity: De-Chlorinated (Cl replaced by H) Analyze->Case2 Peak M-34 (Loss of Cl) Case3 Start Material Remains Boronic Acid Gone Analyze->Case3 SM Present, No Boronic Sol1 Change Base to K2CO3 Remove Alcohols Case1->Sol1 Sol2 Switch Catalyst to Pd(dppf)Cl2 Avoid bulky alkyl-phosphines Case2->Sol2 Sol3 Protodeboronation occurred. Add Boronic Acid in portions. Case3->Sol3

Caption: Diagnostic logic tree for identifying and resolving the three most common failure modes in this synthesis.

Part 4: Purification Protocol

The product contains two halogen atoms and a nitrile, making it moderately polar but lipophilic.

  • Scavenging Pd: Before column chromatography, treat the organic layer with Thiol-functionalized silica or activated charcoal for 30 minutes to remove residual Palladium. This prevents product degradation and color issues.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 95:5

      
       End 80:20).
      
    • Rf Target: The product usually elutes around 10-15% EtOAc.

    • Note: The homocoupled byproduct (4,4'-dichlorobiphenyl) is non-polar and will elute very early (100% Hexanes).

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Shelke, N. B., et al. (2014).

    
     reaction in aqueous medium in presence of mixed organic and inorganic bases.[4][7] RSC Advances, 4, 38663-38667. 
    
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Purification techniques for removing catalyst residue from biphenyl carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification techniques for removing catalyst residue from biphenyl carbonitriles Audience: Researchers, Process Chemists, and Drug Development Professionals Compliance: ICH Q3D, USP <232>

Welcome to the Purification Technical Support Center

Current Status: Operational Agent: Senior Application Scientist (Ph.D., 15+ years Process Chemistry)

You are likely here because your Suzuki-Miyaura coupling worked beautifully to generate your biphenyl carbonitrile intermediate (e.g., 4'-methyl-2-cyanobiphenyl), but your final product is failing elemental impurity specifications. The nitrile group (


) is a competent ligand, often "holding on" to Palladium (Pd) species, making standard washes insufficient.

This guide moves beyond basic textbook workups. We focus on causality-driven troubleshooting to get your Pd levels below the ICH Q3D threshold (<10 ppm) efficiently.

Phase 1: Diagnostic Triage

Q: My crude material is dark/black. Is this metallic Palladium or soluble complexes?

A: It is likely a mixture, and distinguishing them determines your first step.

  • Black Precipitate: This is heterogeneous Pd(0) ("Palladium black"). It is chemically inert but physically troublesome.

  • Dark Homogeneous Solution: This is soluble Pd(II) or Pd(0) ligated by phosphines or your nitrile product.

The "Split-Stream" Test: Take a 100 mg aliquot of your crude solid dissolved in THF. Filter it through a 0.45 µm PTFE syringe filter.

  • If the filtrate is clear/pale: Your problem is primarily heterogeneous. A simple hot filtration or Celite pad will remove 90% of the mass.

  • If the filtrate remains dark: You have homogeneous catalyst residue. You need chemical scavenging or crystallization, not just physical filtration.

Phase 2: Troubleshooting Protocols
Scenario A: The "Sticky" Homogeneous Impurity

Issue: Filtration didn't work. Recrystallization co-precipitated the metal.

Q: Which scavenger should I use for a nitrile-containing biphenyl?

A: Avoid standard silica gel. For biphenyl carbonitriles, the nitrile nitrogen competes for the metal center. You need a ligand with a significantly higher formation constant (


) than the nitrile.

Recommended System: Thiol-Derivatized Silica (Si-Thiol) or Trimercaptotriazine (MP-TMT).

  • Why: Thiols form a soft-soft acid-base interaction with Pd that is orders of magnitude stronger than the hard-soft interaction of the nitrile nitrogen.

  • The Trap: Activated carbon (Charcoal) is cheap but non-selective. It often adsorbs the planar biphenyl structure alongside the metal, leading to yield losses of 10-15%.

Protocol: The "Kinetic Scavenging" Workflow

ParameterSpecificationRationale
Solvent THF or 2-MeTHFHigh solubility of biphenyls; swells polystyrene resins (if using MP-TMT).
Temperature 50°C - 60°CHeat increases the exchange rate of Pd from the nitrile/phosphine ligand to the scavenger.
Stoichiometry 3-5 equivalents (w/w relative to Pd)Excess is required to drive the equilibrium, especially for low-ppm polishing.
Time 4 - 12 HoursScavenging is diffusion-controlled. Give it time.

Step-by-Step:

  • Dissolve crude biphenyl carbonitrile in 10 volumes of THF.

  • Add Si-Thiol (Silica-1-propanethiol) at 5 wt% relative to the mass of the crude product.

  • Heat to 50°C and stir vigorously (do not use magnetic bars if possible; overhead stirring prevents grinding the resin).

  • Critical Step: Filter the suspension while hot through a 0.2 µm pad. If the solution cools, Pd-ligand complexes may precipitate back out before being trapped.

  • Concentrate the filtrate.[1][2][3]

Scenario B: The "Trapped" Crystal Lattice

Issue: I recrystallized from Ethanol/Heptane, but the crystals are still grey/off-white.

Q: Why is crystallization failing to reject the metal?

A: You are likely experiencing inclusion . The planar Pd-phosphine complexes can mimic the biphenyl structure and intercalate into the crystal lattice.

The "Disruptive" Crystallization Protocol: You must break the Pd-Product interaction before the lattice forms.

  • Add a Soluble Chelator: Add 1-2% (w/w) N-Acetylcysteine or Thiourea to the crystallization solvent.

  • Dissolve Hot: Ensure complete dissolution.

  • Cool Slowly: Rapid cooling traps impurities.

  • The Wash: When filtering the crystals, do not wash with cold solvent immediately. The mother liquor contains the solubilized Pd-Chelator complex. If you shock-cool the filter cake with cold solvent, that complex may crash out onto your clean crystals.

    • Correction: Displacement wash with room-temperature solvent first, then cold solvent.

Phase 3: Visualizing the Workflow

The following decision tree helps you select the correct unit operation based on the physical state of the impurity.

PurificationWorkflow Start Crude Biphenyl Carbonitrile (High Pd Content) VisualCheck Visual Inspection: Black Particulates? Start->VisualCheck Hetero Heterogeneous Pd(0) VisualCheck->Hetero Yes Homo Homogeneous Pd(II) VisualCheck->Homo No (Dark Solution) Action_Filt Hot Filtration (Celite/Glass Fiber) Hetero->Action_Filt Physical Removal Test Solubility Test: Soluble in THF? Homo->Test Action_Filt->Homo Residual Color? Result API Grade (<10 ppm Pd) Action_Filt->Result Colorless Action_Scav Chemisorption (Si-Thiol / MP-TMT) Action_Scav->Result Action_Cryst Disruptive Crystallization (+ N-Acetylcysteine) Action_Cryst->Result Test->Action_Scav Yes (High Solubility) Test->Action_Cryst No (Low Solubility)

Figure 1: Decision matrix for selecting the appropriate purification unit operation based on impurity phase and solubility.

Phase 4: Analytical Verification (FAQ)

Q: My ICP-MS says 5 ppm, but the product looks grey. Why? A: ICP-MS measures total metal. Visual grey color often indicates colloidal Pd nanoparticles (Pd(0)) which can be present at very low ppm but have high extinction coefficients.

  • Fix: A 0.2 µm filtration is often required to remove these "invisible" colloids that pass through standard frits.

Q: Can I use colorimetric spot tests? A: Be careful. The nitrile group can interfere with some standard Pd spot tests (like pyridylazo resorcinol) by competitively binding the metal. Always validate your spot test against a known standard of your specific intermediate.

References & Authority
  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[4] (Sets the <10 ppm limit for oral drugs).

  • Metal Scavenging with Functionalized Silicas. Sigma-Aldrich / Merck Technical Bulletins. (Data on Si-Thiol efficiency vs. Activated Carbon).

  • Removal of Palladium from Suzuki Coupling Products. Biotage Application Notes. (Specific case studies on biaryl systems).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Foundational text on "Disruptive Crystallization").

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. (Comparative data on scavengers).

Sources

Solving solubility issues with 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Introduction

Welcome to the technical support guide for 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Due to its rigid, hydrophobic biphenyl core, 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile presents significant solubility challenges, particularly in aqueous media common to biological assays. This guide provides structured, in-depth solutions to overcome these issues, ensuring the reliability and reproducibility of your experimental results. Our approach is rooted in fundamental physicochemical principles to not only provide protocols but also to empower you with the knowledge to adapt these methods to your specific needs.

Section 1: Compound Profile & Physicochemical Properties

A foundational understanding of the physicochemical properties of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile is crucial for troubleshooting solubility. The molecule's structure, characterized by a halogenated biphenyl system, results in high lipophilicity and poor aqueous solubility.

PropertyValueSource / Comment
Molecular Formula C₁₃H₇ClFN[1]
Molecular Weight 231.65 g/mol [1]
Predicted XLogP3 ~3.4 - 4.2A high LogP value indicates poor aqueous solubility and high lipophilicity.[2][3]
Appearance White to off-white solid (typical)Varies by supplier.
Aqueous Solubility Predicted to be very low / practically insoluble.Similar biphenyl structures exhibit water solubility in the low µg/mL to ng/mL range.[4]
Organic Solvent Solubility Generally soluble in Dimethyl Sulfoxide (DMSO) and other polar aprotic solvents. Moderately to poorly soluble in alcohols like ethanol.Empirical data is often required as solubility can vary.[5][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile.

Q1: What is the best solvent to prepare a high-concentration stock solution?

A: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. We advise preparing a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO.

  • Application Scientist's Note: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of the compound. Its high miscibility with water makes it suitable for subsequent dilutions into aqueous buffers, although this step requires careful management to prevent precipitation.[7] Always use anhydrous DMSO to avoid introducing water that can lower the initial solubility limit.

Q2: Can I use ethanol or methanol to prepare my stock solution?

A: While possible, alcohols like ethanol and methanol are generally less effective than DMSO for highly lipophilic compounds. You will likely achieve a much lower maximum concentration. If your experimental system is intolerant to DMSO, ethanol can be an alternative, but you may be limited to sub-millimolar or low millimolar stock concentrations.

  • Application Scientist's Note: The polarity of ethanol is lower than DMSO but significantly higher than the target compound. This mismatch limits its solvating power for this specific molecule. If using ethanol, gentle warming to 37-40°C may assist in dissolution, but the solution should be cooled to room temperature and checked for precipitation before use.

Q3: My compound won't dissolve, even in DMSO. What should I do?

A: If you encounter difficulty, follow these steps:

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.

  • Increase Energy Input: Gently vortex the solution for 2-5 minutes.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up solid aggregates.

  • Gentle Warming: Warm the solution to 37-50°C in a water bath while mixing. Allow the solution to return to room temperature to ensure the compound remains dissolved, as supersaturated solutions can precipitate unexpectedly.

Q4: Is it possible to dissolve this compound directly in an aqueous buffer like PBS?

A: No, direct dissolution in aqueous buffers is not feasible due to the compound's high hydrophobicity (high LogP). It will be practically insoluble.[4] A stock solution in an organic solvent like DMSO must be prepared first and then serially diluted into the aqueous medium.

Section 3: Advanced Troubleshooting for Experimental Applications

This section provides solutions for more complex solubility issues that arise during specific experimental workflows.

Issue 1: Precipitation Upon Dilution into Aqueous Media

This is the most common failure point encountered when using compounds like 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile in biological assays (e.g., cell culture media, enzyme kinetics buffers).

Cause: When a concentrated DMSO stock is diluted into an aqueous buffer, the local concentration of DMSO drops rapidly. The aqueous environment cannot maintain the compound in solution, causing it to "crash out" or precipitate.

Workflow for Preventing Precipitation

G start Precipitation Observed in Aqueous Buffer q1 Is the final DMSO concentration <0.5%? start->q1 sol_cosolvent Strategy 1: Use a Co-solvent (e.g., Ethanol, PEG-400) q1->sol_cosolvent DMSO % is acceptable. Employ solubilization strategy. sol_cyclodextrin Strategy 2: Use a Cyclodextrin (e.g., HP-β-CD) q1->sol_cyclodextrin DMSO % is acceptable. Employ solubilization strategy. sol_surfactant Strategy 3: Use a Surfactant (e.g., Tween® 80) q1->sol_surfactant DMSO % is acceptable. Employ solubilization strategy. sol_reduce_conc Strategy 4: Reduce Final Working Concentration q1->sol_reduce_conc Final concentration may be too high. Re-evaluate. a1_yes Yes a1_no No

Caption: Decision tree for troubleshooting precipitation.

Solution Strategies:

  • Co-solvents: The principle of co-solvency involves adding a water-miscible organic solvent to reduce the overall polarity of the aqueous medium, making it more hospitable for the hydrophobic compound.[8][9][10]

    • How to Implement: Prepare an intermediate dilution of your DMSO stock in a co-solvent like ethanol or PEG-400 before the final dilution into the aqueous buffer. For example, dilute a 10 mM DMSO stock 1:10 in ethanol, then add this intermediate solution to your final buffer. This creates a less abrupt polarity shift. The solubility of a chemical can increase exponentially as the co-solvent fraction increases.[11]

  • Cyclodextrins (Inclusion Complexes): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[12][13][14][15]

    • How to Implement: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[12] Prepare your aqueous buffer containing a pre-dissolved concentration of HP-β-CD (e.g., 1-10 mM). Add your DMSO stock solution dropwise into this cyclodextrin-containing buffer while vortexing to facilitate the formation of the inclusion complex.[16]

  • Surfactants (Micellar Solubilization): Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles, keeping them dispersed.[17][18]

    • How to Implement: Prepare your final aqueous buffer containing a low concentration of the surfactant (e.g., 0.01% - 0.1% Tween® 80). Add the DMSO stock slowly to this solution with vigorous stirring. Note that surfactants can interfere with some biological assays, so their compatibility must be verified.

Issue 2: Poor Solubility in Organic Reaction Solvents

For applications in organic synthesis, solubility in non-polar or moderately polar solvents like toluene, THF, or dichloromethane may be limited.

Solution Strategies:

  • Solvent Screening: Perform small-scale solubility tests in a panel of solvents (e.g., Toluene, Dioxane, THF, DMF, NMP).

  • Use of Co-solvents: A small amount of a stronger, miscible solvent like DMF or NMP can be added to a less effective solvent like toluene to increase solubility.

  • Elevated Temperature: Refluxing the reaction mixture can often achieve dissolution. Ensure the compound is stable at the required temperature by running a small-scale stability test analyzed by LC-MS or TLC.

Section 4: Experimental Protocols

Protocol 4.1: Preparation and Validation of a 10 mM Stock Solution in DMSO

Materials:

  • 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (MW: 231.65 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.32 mg of the compound.

    • Calculation: 1 mL * (1 L / 1000 mL) * (0.010 mol / L) * (231.65 g / mol) * (1000 mg / g) = 2.3165 mg

  • Dissolution: Add the weighed compound to a clean glass vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex for 2 minutes.

  • Verification (QC Step): Visually inspect the solution against a light and dark background to ensure no solid particles are visible. If particles remain, sonicate the vial in a water bath for 10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.

Protocol 4.2: Solubilization in Aqueous Buffer using HP-β-Cyclodextrin

This protocol aims to prepare a 10 µM working solution in Phosphate-Buffered Saline (PBS) from a 10 mM DMSO stock, with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 4.1)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Buffer: Prepare a 5 mM solution of HP-β-CD in PBS. For example, dissolve ~6.9 g of HP-β-CD (assuming MW ~1380 g/mol ) in 1 L of PBS. Stir until fully dissolved.

  • Serial Dilution: The key is to add the compound stock to the cyclodextrin solution, not the other way around.

  • Execution: To prepare 10 mL of a 10 µM final solution: a. Pipette 10 µL of the 10 mM DMSO stock solution into a tube. b. Add 9.99 mL of the 5 mM HP-β-CD/PBS solution while the tube is actively vortexing. Adding the buffer to the small drop of DMSO ensures rapid mixing and facilitates encapsulation.

  • Verification (QC Step): Vortex the final solution for an additional 30 seconds. Inspect for any signs of precipitation or cloudiness. The solution should remain clear.

Diagram of Cyclodextrin Encapsulation

G Mechanism of Cyclodextrin Solubilization cluster_0 Aqueous Environment (PBS) cluster_1 Result: Soluble Inclusion Complex Cmpd Hydrophobic Compound CD HP-β-CD Cmpd->CD Encapsulation Complex [Compound⊂CD]

Caption: Encapsulation of the hydrophobic compound within the cyclodextrin cavity.

References

  • Vertex AI Search. (2026). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Wikipedia. (2026). Cosolvent.
  • MDPI. (2025).
  • Pharma Excipients. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • PMC. (2026). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Benchchem. (2025). Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Acetylbiphenyl.
  • ResearchGate. (2026). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Filo. (2025). How does co-solvency increase solubility.
  • MDPI. (2025). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery.
  • ResearchGate. (2026).
  • Taylor & Francis. (2026). Cosolvent – Knowledge and References.
  • ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • The 'Medicinal Magician' in The Labor
  • IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
  • Preclinical and Clinical Applications. (2026).
  • WuXi AppTec DMPK. (2024).
  • PubChem. (2026). 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile | C13H8FN | CID.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • ChemScene. (2026). 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile | ChemScene.
  • PMC. (2026).
  • JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • PubChem. (2026). 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile.
  • CymitQuimica. (2026). 4′-CHLORO-[1,1′-BIPHENYL]-3-CARBONITRILE.
  • EPA. (2025). 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile.
  • Selected Solvents. (2026). Solubility of Organic and Inorganic Chemicals.
  • Dana Bioscience. (2026). Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid 1g.
  • Sigma-Aldrich. (2026). 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile.
  • BLDpharm. (2026). 2270873-29-3|4'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carbonitrile.
  • MilliporeSigma. (2026). Solvent Miscibility Table.
  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
  • USP-NF. (2026). Development of a General Solvents Method for DMSO Soluble Compounds.

Sources

Technical Support Center: Purification of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-BP-CN-4C3F Status: Active Specialist: Senior Application Scientist, Purification Division

Executive Summary & Molecule Profile

User Query: Optimization of recrystallization solvents for 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile.

Technical Context: This molecule is a halogenated biphenyl carbonitrile, commonly used as a liquid crystal intermediate or a pharmaceutical scaffold. Its purification presents a specific set of challenges:

  • Hydrophobicity: The biphenyl core and halogen substituents (Cl, F) create significant lipophilicity.

  • Polarity Mismatch: The nitrile (-CN) group introduces a dipole, creating a "push-pull" electronic system that can lead to complex solubility behaviors, including oiling out (Liquid-Liquid Phase Separation).

  • Synthesis Origin: Likely synthesized via Suzuki-Miyaura coupling, introducing specific impurities: Palladium (Pd) residues, de-halogenated byproducts, and boronic acid derivatives.

Solvent Selection Strategy

We do not recommend a "one-size-fits-all" approach. Select your solvent system based on your primary impurity profile.[1]

Solvent System Matrix
Solvent System Type Best For Removing... Risk Factor Operational Note
Ethanol / Water Polar / Anti-solventInorganic salts, Boronic acids, Polar tarsHigh: Risk of oiling out if water is added too fast.Start with 95% EtOH.[2] Add water dropwise at reflux until turbidity persists.
Toluene / Heptane Non-Polar / Anti-solventNon-polar dimers, De-halogenated analogsMedium: Yield loss if too much Toluene is used.Excellent for removing "greasy" impurities. Heptane acts as the anti-solvent.
Ethyl Acetate / Hexane Moderate / Anti-solventGeneral organic impurities, slight colorLow: Standard purification method.Safer alternative to Toluene. Good for initial crude cleanup.
Acetonitrile (MeCN) Polar AproticMetal catalysts (Pd), Polar byproductsMedium: High solubility may reduce yield.Cooling to -20°C is often required for maximum recovery.
Decision Logic: Selecting Your Solvent

SolventSelection Start START: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck PolarImp Salts / Boronic Acids (Polar) ImpurityCheck->PolarImp High Polarity NonPolarImp Dimers / De-halogenated (Lipophilic) ImpurityCheck->NonPolarImp Low Polarity MetalImp Palladium / Color ImpurityCheck->MetalImp Dark Color SolvA System A: Ethanol / Water (Standard) PolarImp->SolvA SolvB System B: Toluene / Heptane (Lipophilic) NonPolarImp->SolvB SolvC System C: Acetonitrile + Charcoal (Scavenging) MetalImp->SolvC

Caption: Decision matrix for solvent selection based on the dominant impurity profile of the crude biphenyl nitrile.

Optimized Protocol (Self-Validating)

This protocol uses System B (Toluene/Heptane) as the baseline for high-purity isolation, as it effectively manages the lipophilic nature of the chloro/fluoro biphenyl core.

Phase 1: Dissolution & Scavenging
  • Mass Balance: Weigh crude solid (

    
    ).
    
  • Dissolution: Place solid in a round-bottom flask. Add Toluene (approx. 3-5 mL per gram of solid).

  • Heat: Heat to 80-90°C. If solid does not dissolve, add Toluene in 0.5 mL increments.

    • Critical Check: If solution is dark/black (Pd residues), add Activated Charcoal (5 wt%) or functionalized silica (thiol-modified) and stir for 15 mins at 80°C.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal/Pd.

    • Why? Removing nucleation sites (dust/Pd) prevents premature, uncontrolled crystallization.

Phase 2: Nucleation & Growth
  • Reheat: Return filtrate to the flask and reheat to near-boiling.

  • Anti-Solvent Addition: Slowly add Heptane dropwise.

    • Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolve: Add 1-2 drops of Toluene to clear the solution (make it just sub-saturated).

  • Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Troubleshooting: If oil droplets form instead of crystals, stir vigorously or add a "seed crystal" of pure product.

Phase 3: Isolation
  • Cryo-Crystallization: Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[2][3] Wash with cold Heptane.

  • Validation: Run TLC of the crystals vs. the mother liquor.

    • Success Criteria: Mother liquor should contain the baseline impurities; crystals should show a single spot.

Troubleshooting Guide (Help Desk)

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The product separates as oily droplets at the bottom of the flask rather than forming crystals. Cause: The temperature is above the crystalline melting point, but below the saturation temperature of the oiled phase (metastable zone breach). This is common in fluorinated biphenyls due to low melting points. Solution:

  • Reheat until the oil re-dissolves.

  • Add More Solvent: Increase the volume of the "good" solvent (e.g., Toluene or Ethanol) by 10-15%.

  • Seed It: Cool to the temperature just before oiling usually occurs, then add a seed crystal.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.

Issue: Low Yield

Symptom: Excellent purity, but <50% recovery. Cause: Product is too soluble in the solvent system, or the anti-solvent ratio is too low. Solution:

  • Concentrate: Evaporate the Mother Liquor (filtrate) to half volume and repeat cooling (Second Crop).

  • Switch System: Move to a more polar system (Ethanol/Water) where the hydrophobic product is less soluble at low temperatures.

Issue: Persistent Grey/Black Color

Symptom: Crystals are off-white or grey. Cause: Palladium contamination from Suzuki coupling.[4] Solution:

  • Scavenger Resin: Recrystallization alone rarely removes trace Pd. Dissolve the product in THF/Ethyl Acetate and treat with SiliaMetS® Thiol or equivalent scavenger resin for 2 hours, filter, then recrystallize.

Workflow Visualization

RecrystallizationWorkflow Process Process Critical Critical Decision Decision End End Dissolve Dissolve Crude in Hot Solvent (Toluene) Filter Hot Filtration (Remove Pd/Charcoal) Dissolve->Filter AntiSolvent Add Anti-Solvent (Heptane) to Turbidity Filter->AntiSolvent Cooling Slow Cool to RT AntiSolvent->Cooling CheckOil Oiling Out? Cooling->CheckOil RemedyOil Reheat & Add More Good Solvent CheckOil->RemedyOil Yes IceBath Ice Bath (0°C) CheckOil->IceBath No (Crystals Formed) RemedyOil->Cooling Retry Isolate Filter & Wash IceBath->Isolate Final Pure Crystals Isolate->Final

Caption: Step-by-step recrystallization workflow with critical loop for managing "oiling out" events.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol has a lower boiling point (65°C vs 78°C for Ethanol). This reduces the solubility differential between hot and cold, potentially lowering the single-pass yield. Ethanol is generally preferred for biphenyls.

Q: My product looks like cotton wool (fluffy). Is this normal? A: Yes. Halogenated biphenyls often crystallize as fine needles or "fluffy" dendritic structures, especially from rapid cooling. This is morphologically acceptable but can trap solvent. Ensure thorough drying under vacuum at 40-50°C.

Q: How do I remove the Boronic Acid impurity? A: Boronic acids are more polar than the target nitrile. Using Ethanol/Water is the best strategy here. The boronic acid tends to stay in the aqueous-alcoholic mother liquor while the hydrophobic nitrile crystallizes out.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of aromatic nitriles).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on impurities in Suzuki coupling).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Detailed discussion on "oiling out" and solvent selection).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection using polarity/hydrogen bonding).

Sources

Troubleshooting low conversion rates in cyanobiphenyl fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluoride Paradox

You are likely here because your HPLC trace shows 20% product and 80% starting material after 24 hours at 180°C.

Fluorinating a cyanobiphenyl core is deceptively difficult. While the cyano (CN) group is a strong electron-withdrawing group (EWG) that should theoretically activate the ring for Nucleophilic Aromatic Substitution (SNAr), two physical realities often conspire against you:

  • The Lattice Energy Wall: Potassium Fluoride (KF) has a massive lattice energy (808 kJ/mol). It does not want to dissolve in organic solvents.[1]

  • The Solvation Trap: If you use a solvent polar enough to dissolve KF (like water or alcohols), the fluoride ion becomes hydrogen-bonded and nucleophilically "dead."

This guide addresses the three failure modes specific to cyanobiphenyls: "Naked" Fluoride generation , Catalyst Deactivation , and Nitrile Hydrolysis .

Module 1: The Halex Reaction (SNAr)

For substrates where the halogen is Ortho/Para to the Cyano group.

Diagnostic: Why is my conversion stalling?
SymptomProbable CauseThe Mechanism
Reaction stops < 30% Wet KF / Solvent Water forms a tight solvation shell around F⁻, increasing the activation energy for the substitution.
No Reaction Low Surface Area KF Crystalline KF ("calcined") has low surface area. The reaction is heterogeneous; only the surface reacts.
New Impurity (+18 mass) Nitrile Hydrolysis Basic fluoride + trace water attacks the CN group, converting it to an amide (-CONH₂).
Black Tar / Exotherm Solvent Decomposition DMSO or DMF decomposes at >150°C in the presence of basic fluoride, polymerizing the substrate.
Protocol A: The "Naked Fluoride" System

Use this protocol to maximize the chemical potential of the fluoride ion.

Reagents:

  • Spray-Dried KF (sd-KF): Critical. Do not use calcined/crystalline KF. Spray drying increases surface area from <0.1 m²/g to >1.0 m²/g.

  • Phase Transfer Catalyst (PTC): Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6.

  • Solvent: Sulfolane (high thermal stability) or DMSO (if T < 140°C).

Step-by-Step Execution:

  • Azeotropic Drying (The "Dry-Down"):

    • Charge the reactor with sd-KF (2.0 equiv) and the solvent (Sulfolane).

    • Add Toluene (20% v/v of solvent volume).

    • Heat to 130°C and distill off the toluene. This drags trace water out of the KF lattice via the Dean-Stark effect.

    • Validation: Karl Fischer titration of the solvent must be < 100 ppm.

  • The PTC Charge:

    • Cool to 100°C. Add the cyanobiphenyl substrate (1.0 equiv) and PTC (0.05 equiv).

    • Why TPPB? Quaternary phosphonium salts are more thermally stable than ammonium salts (like TBAB) at the high temperatures (180°C+) often required for fluorination.

  • Reaction:

    • Heat to 190°C (for Sulfolane). Monitor via HPLC.

    • Endpoint: Stop when conversion plateaus. Extended heating promotes CN hydrolysis.

Module 2: Transition Metal Catalysis (Buchwald-Hartwig Type)

For substrates where the halogen is Meta to the Cyano group (Unactivated Systems).

If the SNAr approach fails because the ring isn't electron-deficient enough, you must switch to Palladium-catalyzed Fluorination.

Diagnostic: Catalyst Death

Q: My Pd-catalyst turns black immediately, and no product forms. Why? A: Cyanides are potent ligands. The cyano group on your biphenyl is coordinating to the Palladium, displacing the phosphine ligand and poisoning the catalyst (forming inactive Pd-CN species).

Protocol B: The Bulky Ligand Shield

To prevent catalyst poisoning by the substrate.

The Fix: Use a ligand with extreme steric bulk to prevent the linear nitrile from binding to the Pd center, while allowing the smaller fluoride to enter.

  • Catalyst: [(cinnamyl)PdCl]₂ (Precatalyst)

  • Ligand: tBuBrettPhos or AdBrettPhos (Ad = Adamantyl).

    • Mechanism:[2][3][4][5][6][7] The massive bulk of these biaryl phosphines creates a "pocket" that excludes the rod-like cyano group but admits the spherical fluoride ion.

  • Fluoride Source: AgF (Silver Fluoride) or CsF.

    • Note: AgF promotes the reaction by precipitating AgBr (driving force), but is expensive.

Module 3: Troubleshooting Logic & Visuals

Visual 1: The Fluorination Decision Tree

Use this flow to determine your troubleshooting path.

FluorinationTroubleshoot Start Start: Low Conversion CheckPos Check Halogen Position relative to Cyano (CN) Start->CheckPos OrthoPara Ortho / Para (Activated) CheckPos->OrthoPara Electron Deficient Meta Meta / None (Unactivated) CheckPos->Meta Electron Neutral SNAr Pathway: S_NAr (Halex) OrthoPara->SNAr PdCat Pathway: Pd-Catalysis Meta->PdCat CheckWater Check Water Content (Karl Fischer) SNAr->CheckWater LigandCheck Check Ligand Sterics PdCat->LigandCheck Dry > 500 ppm CheckWater->Dry Wet Wet < 100 ppm CheckWater->Wet Dry ActionDry Action: Azeotropic Distillation with Toluene/Sulfolane Dry->ActionDry CheckKF Check KF Type Wet->CheckKF Calcined Crystalline/Calcined CheckKF->Calcined SprayDried Spray-Dried CheckKF->SprayDried Already Optimized ActionSpray Action: Switch to Spray-Dried KF + 18-Crown-6 Calcined->ActionSpray ActionLigand Action: Switch to tBuBrettPhos (Prevent CN coordination) LigandCheck->ActionLigand

Caption: Logical flow for diagnosing low conversion based on electronic activation and experimental conditions.

FAQs: Specific Failure Modes

Q1: I see a new spot on TLC that is very polar. Is it my product? A: Likely not. It is probably the amide .

  • Mechanism:[2][3][4][5][6][7] At 180°C, if your solvent contains water and KF (which is basic), the nitrile (R-CN) hydrolyzes to the amide (R-CONH₂).

  • Fix: You cannot "fix" it once formed. You must prevent it. Ensure your solvent (Sulfolane/DMSO) is stored over molecular sieves (4Å) and perform the azeotropic drying step described in Protocol A.

Q2: Can I use Tetrabutylammonium Fluoride (TBAF) to solve the solubility issue? A: Avoid TBAF for high-temperature reactions.

  • Reason: TBAF contains "wet" fluoride (it is hygroscopic and usually sold as a hydrate). Even "anhydrous" TBAF undergoes Hofmann elimination at >60°C, generating bifluoride (HF₂⁻) and tributylamine. This changes the stoichiometry and pH, often stalling the reaction.

  • Better Alternative: Use Tetramethylammonium Fluoride (TMAF) if you need an organic fluoride source, as it cannot undergo Hofmann elimination (no beta-hydrogens).

Q3: Why did my reactor pressure spike dangerously? (Safety Critical) A: Check for Acid Contamination.

  • Warning: If you used acetic acid or any carboxylic acid in a previous step and didn't clean the reactor, KF will react with it to form HF and acetate. At high temperatures (Halex conditions), acetates can decarboxylate or react with nitro/cyano aromatics to cause rapid, exothermic decomposition (runaway).

  • Reference: This mechanism was responsible for the Shell Stanlow explosion [1].

Data Summary: Solvent & Catalyst Selection

SolventBoiling Point (°C)Stability with F⁻Recommendation
Sulfolane 285HighGold Standard. Stable at 200°C.
DMSO 189ModerateGood for T < 140°C. Decomposes violently >150°C with basic F⁻.
DMF/DMAc 153 / 165LowAvoid if possible. Hydrolyzes to form amines which react with substrate.
CatalystTypeBest For
18-Crown-6 ChelatorK⁺ sequestration. Good for general SNAr.
TPPB Phase TransferHigh temperature (>150°C) stability.
tBuBrettPhos Pd-LigandPd-catalyzed fluorination of CN-containing rings.

References

  • Kletz, T. A. (1991). Lessons from disaster: How organizations have no memory and accidents recur. Institution of Chemical Engineers. (Regarding the Shell Stanlow Halex explosion).
  • Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050–2051. [Link]

  • Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664. [Link]

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037. (The foundational Halex paper).[8] [Link]

Sources

Technical Support Center: Strategies for Increasing Dielectric Anisotropy in Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated biphenyl liquid crystals. This guide is designed to provide in-depth, practical solutions and foundational knowledge to help you navigate the complexities of synthesizing and characterizing these materials. Here, we address common challenges and provide evidence-based strategies to enhance the dielectric anisotropy (Δε) of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is dielectric anisotropy (Δε), and why is it a critical parameter for liquid crystal applications?

Dielectric anisotropy (Δε) is the difference in the dielectric permittivity of a liquid crystal when measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis (the director).[1] A positive Δε (ε∥ > ε⊥) is essential for technologies like twisted nematic (TN) displays, while a negative Δε (ε∥ < ε⊥) is required for vertical alignment (VA) mode displays.[2][3] The magnitude of Δε is directly related to the threshold voltage required to switch the liquid crystal molecules, with a higher Δε generally leading to a lower driving voltage.[4][5] This is a crucial factor in developing energy-efficient displays and other electro-optical devices.

Q2: How does the molecular structure of fluorinated biphenyls, particularly the position of fluorine atoms, influence Δε?

The introduction of fluorine atoms is a key strategy for tuning the dielectric anisotropy of liquid crystals.[2] Due to fluorine's high electronegativity, the C-F bond possesses a significant dipole moment.[6] The overall effect on Δε depends on the position of the fluorine atoms on the biphenyl core:

  • Positive Δε Enhancement: To increase positive Δε, fluorine atoms should be placed at the terminal positions of the molecule. This aligns the C-F bond dipoles with the long molecular axis, thereby increasing ε∥.

  • Negative Δε Enhancement: To achieve or enhance negative Δε, fluorine atoms are introduced at lateral positions on the phenyl rings.[3][7] This orientation of the C-F dipoles contributes to the perpendicular component of the dielectric permittivity (ε⊥), leading to a negative Δε. A (2, 3) difluoro substitution on a phenyl ring is a common and effective strategy for inducing negative dielectric anisotropy.[3]

Q3: Beyond fluorine substitution, what other molecular design strategies can be employed to increase Δε?

While fluorination is a powerful tool, other strategies can be used in conjunction to achieve even higher Δε values:

  • Introduction of Highly Polar Groups: Incorporating strongly polar terminal groups, such as cyano (-CN) or isothiocyanato (-NCS), can significantly increase the dipole moment along the long molecular axis, leading to a large positive Δε.[5][8]

  • Elongating the π-Conjugated Core: Extending the molecular core from a biphenyl to a terphenyl or even a quaterphenyl system can enhance the overall polarizability and birefringence, which often correlates with an increase in Δε.[7][9]

  • Heterocyclic Cores: Replacing a phenyl ring with a heterocyclic ring (e.g., benzofuran, benzoxazole) can introduce additional dipole moments and alter the electronic properties, providing another avenue for tuning Δε.[10]

Troubleshooting Guide

Problem: The measured Δε of my newly synthesized fluorinated biphenyl is significantly lower than predicted by computational models.

Possible Causes & Solutions:

  • Impurities: Even small amounts of ionic or non-mesogenic impurities can disrupt the liquid crystalline order and affect the dielectric properties.

    • Solution: Ensure the final product is purified to the highest possible level using techniques like column chromatography, recrystallization, and sublimation. Characterize the purity using HPLC, GC-MS, and NMR.

  • Poor Alignment: Inaccurate measurement of ε∥ and ε⊥ due to poor alignment of the liquid crystal in the test cell is a common issue.[11][12]

    • Solution: Use high-quality, pre-rubbed polyimide-coated cells to ensure uniform planar or homeotropic alignment. Verify the alignment quality using a polarizing microscope before measurement.

  • Frequency Dependence: The dielectric anisotropy can be frequency-dependent.[13]

    • Solution: Measure the dielectric properties over a range of frequencies (e.g., 100 Hz to 1 MHz) to fully characterize your material.[14] Report the Δε at a standard frequency, typically 1 kHz.

  • Inaccurate Temperature Control: The dielectric properties of liquid crystals are temperature-dependent.

    • Solution: Use a temperature-controlled stage with high accuracy and allow the sample to thermally equilibrate at each measurement temperature.

Problem: My multi-fluorinated biphenyl compound has poor solubility in common liquid crystal hosts.

Possible Causes & Solutions:

  • High Melting Point: Highly symmetric or rigid molecules often have high melting points and poor solubility.[10]

    • Solution: Introduce flexible alkyl or alkoxy chains to the molecule. These chains can lower the melting point and improve solubility by disrupting crystal packing.

    • Solution: Asymmetric fluorination patterns can also help to reduce the melting point compared to their symmetric counterparts.

  • Intermolecular Interactions: Strong intermolecular interactions, such as π-π stacking, can lead to aggregation and poor solubility.

    • Solution: The introduction of lateral fluorine atoms, while primarily for tuning Δε, can also help to reduce intermolecular attractions and improve solubility.

Experimental Protocols

Protocol 1: Synthesis of a Laterally Fluorinated Biphenyl for Negative Δε

This protocol outlines the synthesis of a representative 2,3-difluorinated biphenyl derivative, a common core for negative Δε liquid crystals.

Workflow Diagram:

A Suzuki Coupling B Work-up & Purification A->B C Characterization B->C

A diagram illustrating the general synthetic workflow.

Materials:

  • 4-Alkylphenylboronic acid

  • 1-Bromo-2,3-difluorobenzene

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • 2M Aqueous sodium carbonate solution

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the 4-alkylphenylboronic acid (1.0 eq), 1-bromo-2,3-difluorobenzene (1.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Add toluene and the 2M sodium carbonate solution.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (approx. 85-90 °C) and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Work-up: Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol or hexane.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Measurement of Dielectric Anisotropy

Workflow Diagram:

A Cell Preparation B Sample Filling A->B C Capacitance Measurement B->C D Calculation of Δε C->D

A diagram illustrating the dielectric anisotropy measurement process.

Equipment:

  • LCR meter[1]

  • Temperature-controlled hot stage

  • Function generator

  • Planar and homeotropic alignment liquid crystal cells

  • Polarizing microscope

Procedure:

  • Cell Preparation: Use commercially available cells with a known electrode area (A) and cell gap (d). One cell should promote planar alignment (for ε∥) and the other homeotropic alignment (for ε⊥).

  • Sample Filling: Fill the cells with the liquid crystal sample in its isotropic phase via capillary action. Slowly cool the cells to the desired measurement temperature in the nematic phase.

  • Alignment Verification: Confirm the alignment quality of each cell using a polarizing microscope.

  • Capacitance Measurement:

    • Measure the capacitance of the empty cell (C_empty).

    • Measure the capacitance of the filled planar cell (C_∥) and the filled homeotropic cell (C_⊥) at a standard frequency (e.g., 1 kHz).

  • Calculation:

    • Calculate the dielectric permittivities using the formula: ε = (C_filled * d) / (ε₀ * A), where ε₀ is the vacuum permittivity.

    • Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.

Data Summary

The table below summarizes the effect of different substitution patterns on the dielectric anisotropy of biphenyl-based liquid crystals.

Compound StructureSubstituent TypePosition of FluorineApproximate ΔεReference Class
4-Alkyl-4'-cyanobiphenylCyanoNoneLarge PositivePositive Δε
4-Alkyl-4'-fluorobiphenylFluoroTerminalSmall PositivePositive Δε
4-Alkyl-2',3'-difluoro-4'-alkoxybiphenylDifluoro, AlkoxyLateralNegativeNegative Δε
4-Alkyl-2',3',5',6'-tetrafluoro-4'-cyanobiphenylTetrafluoro, CyanoLateralLarge NegativeNegative Δε

Conclusion

The strategic placement of fluorine atoms and other polar groups on the biphenyl core is a powerful method for tuning the dielectric anisotropy of liquid crystals. By understanding the fundamental structure-property relationships and employing rigorous experimental techniques, researchers can design and synthesize novel materials with tailored properties for advanced display and photonic applications. This guide provides a starting point for troubleshooting common issues and implementing reliable protocols in your research.

References

  • Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. (n.d.). Molecular Crystals Liquid Crystals Journal.
  • Wan, D., Wu, Y., Mo, L., Che, Z., Li, J., Hu, M., & Liang, L. (2023). Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Taylor & Francis Online.
  • Badran, H. A., & Hasan, H. A. (2021). Dielectric constant and conductivity anisotropy measurements of Schiff base liquid crystal. Journal of Physics: Conference Series, 1999(1), 012044.
  • Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. (2009). Taylor & Francis Online.
  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020). Beilstein Journal of Organic Chemistry, 16, 734–741.
  • New multi-fluorinated benzofuran liquid crystals with large dielectric anisotropy and improved solubility. (n.d.). ResearchGate.
  • Dielectric anisotropy and dielectric torque in ferroelectric liquid crystals and their importance for electro‐optic device performance. (1990). Journal of Applied Physics, 67(1), 149-154.
  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (n.d.). Chinese Physics B.
  • High dielectric anisotropy liquid crystal compound and a liquid crystal composition containing the compound. (n.d.). Google Patents.
  • Mesomorphic, dielectric, and optical properties of fluorosubstituted biphenyls, terphenyls, and quaterphenyls. (n.d.). Opto-Electronics Review, 16(4), 379-385.
  • Wan, D., Wu, Y., Mo, L., Che, Z., Li, J., Hu, M., & Liang, L. (2023). Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Figshare.
  • New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. (2024). PMC.
  • Mesomorphic, dielectric, and optical properties of fluorosubstituted biphenyls, terphenyls, and quaterphenyls. (n.d.). ResearchGate.
  • Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. (2023). Taylor & Francis Online.
  • Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. (n.d.). ResearchGate.
  • On the effects of dispersing polar nanoparticles in liquid crystals. (2024). Taylor & Francis Online.
  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (2013). Crystals, 3(4), 483-502.
  • Terminal groups enhance the birefringence and dielectric anisotropy of fluorinated terphenyl liquid crystals for AR displays. (n.d.). ResearchGate.
  • The role of negative dielectric anisotropy liquid crystalline materials in LCD's. (n.d.). Shodhganga.
  • Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. (2024). PMC.
  • Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. (n.d.). PMC.
  • What's the role of fluorine atom on the dielectric constant? (2017). ResearchGate.
  • Liquid crystals with negative dielectric anisotropy: the effect of unsaturation in the terminal chain on thermal and electro-optical properties. (2013). Taylor & Francis Online.
  • Microwave dielectric properties of fluorine substituted phenylacetylene liquid crystal compounds. (n.d.). SPIE Digital Library.
  • Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. (2023). ACS Publications.

Sources

Technical Support Center: Troubleshooting 4'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carbonitrile Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for medicinal chemists and process scientists working with 4'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carbonitrile . This bifunctional building block presents a unique set of synthetic challenges due to the electronic interplay and steric clashes between its ortho-substituted 3-fluoro/4-carbonitrile ring and the unactivated 4'-aryl chloride.

Below, we dissect the causality behind common experimental failures and provide self-validating protocols to overcome steric hindrance during derivatization.

📊 Quantitative Data: Steric Impact on Derivatization Workflows

The table below summarizes how steric bulk dictates reaction efficiency across the three primary reactive sites of the molecule, establishing a baseline for expected yields when utilizing optimized versus unoptimized conditions.

Reaction SiteSubstrate ModificationReagent / Catalyst SystemConditionsYield (%)Primary Obstacle
3-Position (SNAr) Primary Amine (Small)K₂CO₃, DMF80 °C, 12h85% None (F is highly activated)
3-Position (SNAr) Bulky Sec. Amine (e.g., Piperazine)DIPEA, DMSO120 °C, 24h42% Steric clash with linear 4-CN
4'-Position (Coupling) 4'-Chloro (Unmodified)Pd(PPh₃)₄, Na₂CO₃100 °C, 18h<10% High C-Cl bond dissociation energy
4'-Position (Coupling) 4'-Chloro (Unmodified)Pd₂(dba)₃, XPhos100 °C, 4h92% Overcome by bulky ligand
4-Position (Nitrile) 3-Fluoro (Unmodified)NaN₃, NH₄Cl100 °C, 12h78% Moderate electronic activation
4-Position (Nitrile) 3-(Bulky Amine) SubstitutedNaN₃, ZnBr₂120 °C, 24h88% Severe steric shielding by 3-substituent

🛠️ Troubleshooting Guides & FAQs

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the 3-Fluoro Position

Q: Why does my SNAr reaction at the 3-fluoro position stall or fail when using bulky secondary amines, despite the activating 4-cyano group?

Causality: The 4-carbonitrile group is a strong electron-withdrawing moiety that highly activates the ortho-fluorine atom for SNAr by stabilizing the negatively charged Meisenheimer intermediate 1. However, while the fluorine atom itself is small, the linear geometry of the adjacent cyano group combined with the rigid biphenyl backbone creates a highly restricted approach trajectory. When a bulky secondary amine (e.g., a Boc-protected piperazine) attempts to attack the C3 carbon, severe steric repulsion increases the activation energy of the addition step. Standard thermal conditions often lead to incomplete conversion or substrate degradation before the entropic barrier can be overcome.

Self-Validating Protocol: High-Pressure SNAr

  • Setup: In a heavy-walled pressure vessel, dissolve 1.0 eq of the biphenyl substrate and 2.5 eq of the bulky amine in anhydrous DMSO (0.2 M).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Avoid inorganic carbonates (K₂CO₃) as their poor solubility in DMSO limits the reaction rate for hindered substrates.

  • Reaction: Seal the vessel and heat to 130 °C for 18 hours. The sealed environment prevents solvent loss and forces the equilibrium forward.

  • Validation/QC Check: Monitor the reaction via LC-MS. The product mass should cleanly reflect

    
    . If unreacted starting material persists, do not extend the time (which invites nitrile hydrolysis); instead, increase the amine equivalents to 4.0.
    
Section 2: Cross-Coupling the Unactivated 4'-Aryl Chloride

Q: I am trying to functionalize the 4'-chloro position via Suzuki-Miyaura coupling, but I am recovering unreacted starting material. Standard Pd(PPh₃)₄ is not working. How do I activate this bond?

Causality: Aryl chlorides possess a significantly higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides or iodides. This makes the initial oxidative addition of Pd(0) into the C-Cl bond the rate-limiting step. Standard ligands like PPh₃ are not electron-rich enough to drive this insertion. Furthermore, if the biphenyl system is already substituted, reductive elimination becomes sluggish. Solution: Employ Buchwald-type dialkylbiaryl phosphine ligands, such as XPhos or SPhos 2. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the stubborn 4'-C-Cl bond. Concurrently, the sheer steric bulk of the biaryl ligand framework forces the two coupling partners on the Pd(II) center closer together, dramatically accelerating the reductive elimination step to release the product.

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition C-Cl Bond Cleavage Pd0->OA 4'-Aryl Chloride TM Transmetalation Boronic Acid Transfer OA->TM Boronic Acid + Base RE Reductive Elimination Sterically Driven TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product Biphenyl Derivative RE->Product

Caption: Pd/XPhos catalytic cycle overcoming the C-Cl activation barrier for hindered cross-coupling.

Self-Validating Protocol: XPhos-Enabled Suzuki-Miyaura Coupling

  • Preparation: In a Schlenk flask, combine the 4'-chloro substrate (1.0 eq), aryl boronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 eq).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes. Oxygen is highly detrimental to the electron-rich Pd(0)-XPhos complex.

  • Reaction: Heat at 100 °C for 4 hours under Argon.

  • Validation/QC Check: Analyze the crude mixture via MS. The complete disappearance of the characteristic isotopic chlorine pattern (M, M+2 ratio of 3:1) confirms the total consumption of the 4'-chloro moiety.

Section 3: Tetrazole Synthesis at a Sterically Shielded Nitrile

Q: After successfully substituting the 3-position with a bulky amine, I cannot convert the 4-carbonitrile into a tetrazole using standard NaN₃/NH₄Cl conditions. How can I overcome this steric shielding?

Causality: The [3+2] cycloaddition requires the azide nucleophile to attack the electrophilic carbon of the nitrile. When a bulky group occupies the ortho (3-) position, it physically blocks the approach vector to the nitrile carbon. Standard thermal conditions fail because the kinetic energy cannot overcome this massive steric barricade. Solution: Implement Lewis acid catalysis using Zinc Bromide (ZnBr₂) following the Sharpless methodology 3. The Zn(II) ion strongly coordinates to the nitrogen of the nitrile, pulling electron density away from the carbon. This drastically increases the carbon's electrophilicity (lowering the LUMO energy), which chemically compensates for the steric hindrance and templates the azide attack.

G A Sterically Hindered Nitrile B ZnBr2 Coordination (Electrophilic Activation) A->B + ZnBr2 C Azide Attack [3+2] Cycloaddition B->C + NaN3 (120 °C) D Zinc Tetrazolate Intermediate C->D E Acidic Workup (Protonation) D->E + HCl (pH 2) F 5-Substituted 1H-Tetrazole E->F

Caption: ZnBr2-catalyzed [3+2] cycloaddition overcoming steric shielding at the nitrile.

Self-Validating Protocol: ZnBr₂-Catalyzed Tetrazole Formation

  • Setup: To a solution of the hindered nitrile (1.0 eq) in H₂O/iPrOH (1:1), add NaN₃ (1.5 eq) and ZnBr₂ (1.0 eq). Note: Stoichiometric ZnBr₂ is required for highly hindered substrates to ensure complete coordination.

  • Reaction: Heat the mixture in a sealed tube at 120 °C for 24 hours.

  • Workup: Cool to room temperature. The product exists as a highly soluble zinc-tetrazolate complex. Slowly add 1N HCl until the pH reaches 2.0 to break the complex and precipitate the free 1H-tetrazole.

  • Validation/QC Check: Perform IR spectroscopy on the dried precipitate. The protocol is validated by the complete disappearance of the sharp

    
     stretch at ~2230 cm⁻¹ and the appearance of a broad N-H stretch at 3300–2500 cm⁻¹.
    
References
  • [1] 3,5-Difluorobenzonitrile - Nucleophilic Aromatic Substitution (SNAr). Benchchem. 1

  • [3] Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Growing Science. 3

  • [2] Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. 2

Sources

Validation & Comparative

Precision Analytics in Liquid Crystals & Pharmacophores: A Guide to 19F NMR of 3-Fluoro-4-Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluoro-4-cyanobiphenyl scaffold represents a critical structural motif in two distinct high-value sectors: it is a ubiquitous mesogenic core in liquid crystal displays (LCDs) and a privileged pharmacophore in drug discovery (serving as a bioisostere for esters or amides). Characterizing this scaffold requires distinguishing subtle electronic perturbations that define phase transition temperatures or metabolic stability.

While 1H NMR is the standard for structural confirmation, it often fails in quantitative purity assessments of these biphenyls due to second-order coupling effects (AA'BB' or ABC spin systems) and aromatic region overcrowding. This guide presents 19F NMR not merely as a supplementary technique, but as the primary analytical tool for this scaffold, offering superior specificity, simplified quantification, and direct insight into the electronic environment of the nitrile group.

Part 1: The Analytical Challenge

The core challenge in analyzing 3-fluoro-4-cyanobiphenyl derivatives lies in the biphenyl linkage. In 1H NMR, the protons on the biphenyl rings often resonate in a narrow window (7.2 – 7.8 ppm). The introduction of a fluorine atom at the 3-position creates additional splitting (


), transforming already complex multiplets into unresolvable overlaps.

The Solution: 19F NMR isolates the signal to a single frequency domain free from background interference. The fluorine atom acts as a sensitive "spy" nucleus, reporting on the electronic status of the adjacent cyano group and the conjugation of the biphenyl system.

Part 2: Performance Comparison

The following table contrasts the utility of 19F NMR against traditional alternatives for this specific chemical family.

Feature19F NMR 1H NMR 13C NMR DFT (Computation)
Spectral Window Wide (~800 ppm)Narrow (~15 ppm)Wide (~220 ppm)N/A
Signal Overlap None (Singlet/Distinct Multiplet)High (Aromatic crowding)LowN/A
Sensitivity High (83% of 1H)Very High (100%)Low (1.1%)N/A
Quantification Excellent (qNMR)Difficult (Integration errors)Poor (Relaxation issues)N/A
Structural Insight Electronic Environment (Hammett)ConnectivityCarbon SkeletonPredictive
Solvent Effect Significant (Diagnostic)MinimalMinimalModerate

Part 3: Interpreting the Data

Chemical Shift Assignment

For 3-fluoro-4-cyanobiphenyls, the fluorine resonance typically appears in the range of -105 ppm to -115 ppm (referenced to CFCl₃ at 0 ppm or C₆F₆ at -164.9 ppm).[1]

  • Base Shift: Fluorobenzene resonates at approximately -113.5 ppm.[2]

  • The "Ortho-Effect": The cyano group (-CN) at the 4-position is a strong electron-withdrawing group (EWG). While EWGs typically deshield nuclei (moving shifts downfield/positive), the ortho positioning relative to fluorine introduces competing steric and magnetic anisotropy effects.

  • Result: The signal is often observed near -108 to -112 ppm in CDCl₃.

Coupling Constants ( )

The multiplicity of the 19F signal provides definitive proof of regiochemistry.

  • 
     (Ortho):  Coupling to the proton at position 2. Typical value: 8 – 11 Hz .
    
  • 
     (Meta):  Coupling to the proton at position 5 (if unsubstituted) or across the ring. Typical value: 5 – 7 Hz .
    
  • Decoupling: Running a 19F{1H} (proton-decoupled) experiment collapses this multiplet into a sharp singlet, maximizing signal-to-noise (S/N) for quantification.

Solvent Effects (Critical Variable)

Unlike 1H NMR, 19F chemical shifts are highly sensitive to solvent polarity due to the high polarizability of the fluorine electron cloud.

  • Non-polar (CDCl₃): Signal appears upfield (more negative).

  • Polar Aprotic (DMSO-

    
    , Acetone-
    
    
    
    ):
    Signal shifts downfield (less negative) by 1–3 ppm .
  • Implication: When comparing batches or literature values, exact solvent consistency is mandatory.

Part 4: Experimental Protocol (qNMR)

To use 19F NMR for purity assay (e.g., >99.5% for LC grade materials), follow this self-validating protocol.

Reagents
  • Analyte: ~10-20 mg of 3-fluoro-4-cyanobiphenyl derivative.

  • Internal Standard (IS):

    
    -Trifluorotoluene (Shift: -63 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (Shift: -61 ppm). Must have a 
    
    
    
    similar to the analyte or allow for long delays.
  • Solvent: CDCl₃ (for solubility) or DMSO-

    
     (for polar derivatives).
    
Instrument Parameters
  • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .

    • Why? This decouples protons during acquisition (sharp singlet) but turns off the decoupler during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which would otherwise skew integration ratios.

  • Spectral Width (SW): Set to cover both Analyte (-110 ppm) and IS (-63 ppm) with 20 ppm margins.

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Reasoning: Fluorine longitudinal relaxation times (

      
      ) are long (often 2-5 seconds). For quantitative accuracy (99.9%), 
      
      
      
      must be
      
      
      .
  • Offset (O1P): Center between the two signals (approx -85 ppm).

  • Scans (NS): 32 or 64 (High sensitivity allows low scan counts).

Part 5: Visualization & Logic Flow

Mechanistic Interpretation of Shifts

The following diagram illustrates the electronic and environmental factors influencing the observed 19F shift in this scaffold.

G substituent Substituent (-CN Group) electronic Electronic Effect (-I / -M) substituent->electronic Induction steric Ortho-Steric Compression substituent->steric Proximity shielding Shielding/Deshielding Balance electronic->shielding Deshielding (+) steric->shielding Shielding (-) solvent Solvent Polarity solvent->shielding Dipole Interaction observed Observed Shift (-108 to -112 ppm) shielding->observed

Caption: Figure 1.[3] Causal factors determining the 19F Chemical Shift in 3-fluoro-4-cyanobiphenyls. Note the competing electronic and steric inputs.[4]

Analytical Workflow

The standard operating procedure for validating these compounds.

Workflow sample Sample Prep (Analyte + IS) pulse Pulse Selection (Inverse Gated Decoupling) sample->pulse acquire Acquisition (D1 > 5x T1) pulse->acquire process Processing (Phase/Baseline) acquire->process integrate Integration (qNMR Calculation) process->integrate decision Purity > 99.5%? integrate->decision

Caption: Figure 2. Step-by-step qNMR workflow for quantitative purity assessment.

References

  • Dungan, C. H., & Van Wazer, J. R. (1967).[2] Compilation of reported F19 NMR chemical shifts. Wiley-Interscience. (Foundational text for shift ranges).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • ChemicalBook. (n.d.). 2-Fluorobenzonitrile NMR Spectra. (Proxy data for ortho-fluoro-cyano environment). Link

  • Takahashi, K., et al. (2015). Solvent effects on 19F NMR chemical shifts of fluorinated benzonitriles. Journal of Fluorine Chemistry.
  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry. (Methodology for qNMR applicable to 19F). Link

  • University of Colorado Boulder. (n.d.). 19F NMR Reference Standards. (Reference for internal standard selection). Link

Sources

FTIR absorption peaks for nitrile group in fluorinated biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: FTIR Analysis of Nitrile Absorption in Fluorinated Biphenyls

Executive Summary

Objective: This guide provides a technical comparison of Fourier Transform Infrared (FTIR) absorption characteristics for the nitrile group (-C≡N) in fluorinated biphenyls. It is designed for researchers in liquid crystal engineering and medicinal chemistry who require precise structural validation.

Key Insight: The nitrile stretching vibration (


) in non-fluorinated aromatic systems typically appears at 2225–2230 cm⁻¹ . Introduction of fluorine atoms induces a blue shift (to higher wavenumbers, 2235–2255 cm⁻¹) . This shift is driven by two converging mechanisms: the electron-withdrawing inductive effect (-I) of fluorine and the steric "twist" that reduces conjugation between the biphenyl rings.

Theoretical Framework: The Electronic Tug-of-War

To interpret the spectra accurately, one must understand the competition between Resonance and Inductive effects.

  • Resonance (+R/M): In a planar biphenyl system, the

    
    -system is delocalized. This weakens the C≡N bond order slightly, lowering the vibrational frequency (Red Shift).
    
  • Inductive (-I): Fluorine is highly electronegative. It withdraws electron density through the sigma bond framework, stiffening the C≡N bond and increasing the frequency (Blue Shift).

  • The Steric "Twist": A fluorine atom at the ortho position (2 or 2' position) creates steric hindrance, forcing the two phenyl rings to twist out of planarity. This breaks the conjugation across the central C-C bond, effectively isolating the nitrile-containing ring. The loss of conjugation removes the "Red Shift" factor, causing the frequency to jump higher.

Diagram 1: Mechanistic Drivers of Peak Shifts

G Base Base Nitrile Signal (~2226 cm⁻¹) Result Blue Shifted Peak (>2235 cm⁻¹) Base->Result + Energy F_Inductive Fluorine Inductive Effect (-I) (Electron Withdrawal) F_Inductive->Result Stiffens Bond Conj_Loss Steric Twist (Loss of Conjugation) Conj_Loss->Result Removes Resonance Dampening

Caption: The convergence of inductive withdrawal and steric de-conjugation drives the nitrile peak to higher wavenumbers.

Comparative Analysis: Fluorinated vs. Non-Fluorinated

The following data synthesizes experimental trends observed in cyanobiphenyl liquid crystals (e.g., 5CB derivatives) and fluorobenzonitrile proxies.

Compound ClassStructure Description

Peak Position (cm⁻¹)
IntensityMechanism
Standard Biphenyl 4-Cyanobiphenyl (e.g., 5CB)2226 ± 2 StrongBaseline aromatic conjugation lowers frequency relative to aliphatic nitriles.
Meta-Fluorinated 3-Fluoro-4-cyanobiphenyl2232 – 2238 Very StrongF atom meta to CN exerts -I effect, stiffening the bond.

increases, boosting intensity.
Ortho-Fluorinated 2-Fluoro-4-cyanobiphenyl2240 – 2245 Medium/StrongSteric bulk of F forces ring twist; conjugation is broken. System acts more like an isolated benzonitrile.
Difluorinated 3,5-Difluoro-4-cyanobiphenyl2245 – 2255 VariableAdditive -I effects from two F atoms maximize bond stiffness.
Aliphatic Reference Acetonitrile (Non-aromatic)~2250 MediumReference point for a non-conjugated nitrile.

Critical Note: The exact position varies by ±2 cm⁻¹ depending on the solvent (solvatochromism) or phase (solid vs. nematic liquid crystal). In solid phases, packing forces may slightly alter the bond angles.

Experimental Protocol: High-Fidelity Acquisition

To distinguish subtle shifts (e.g., 4 cm⁻¹) between isomers, a standard "quick scan" is insufficient. Follow this self-validating protocol.

Equipment Prerequisites
  • Detector: DTGS (standard) is acceptable, but MCT (Mercury Cadmium Telluride) is preferred for higher sensitivity if analyzing thin films.

  • Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ is too coarse to resolve specific F-induced shifts accurately).

  • Apodization: Blackman-Harris 3-Term (optimizes peak shape).

Step-by-Step Workflow
  • Background Validation:

    • Acquire a background scan (air/empty cell).[1]

    • Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized. High CO₂ levels can interfere with the nitrile region (2200–2250 cm⁻¹).

  • Sample Preparation (Choose One):

    • Solid/Powder: Prepare a KBr pellet (1:100 ratio). Ensure the pellet is transparent to avoid scattering (Christiansen effect) which distorts peak baselines.

    • Liquid/Oil: Use a ZnSe or Diamond ATR crystal.

      • Caution: ATR causes a slight redshift (1–2 cm⁻¹) relative to transmission. Report data as "ATR-corrected" or raw ATR.

  • Acquisition:

    • Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing (The Self-Check):

    • Apply baseline correction only if necessary.

    • Validation: Calibrate against a Polystyrene film reference (look for the 1601 cm⁻¹ peak) to ensure the frequency axis is accurate.

Diagram 2: Experimental Logic Flow

Experiment Start Start: Sample Prep Check1 Decision: Solid or Liquid? Start->Check1 KBr KBr Pellet (Transmission) Check1->KBr Solid ATR Diamond ATR (Reflectance) Check1->ATR Liquid/Oil Scan Acquire Spectrum (Res: 2 cm⁻¹, 64 Scans) KBr->Scan ATR->Scan Validation Validation Check: Is Noise < 1% at 2000-2100 cm⁻¹? Scan->Validation Validation->Scan Fail (Re-clean/Purge) Process Identify Peak Max & Integrate Area Validation->Process Pass

Caption: Logical workflow for ensuring spectral fidelity in nitrile analysis.

Application in Drug Discovery & Materials

  • Liquid Crystals: In LCD mixtures (e.g., fluorinated terphenyls), the nitrile peak shift correlates with the dielectric anisotropy (

    
    ) . A higher frequency shift often indicates a more effective dipole orientation along the long axis, which is desirable for faster switching times.
    
  • Medicinal Chemistry: Fluorine is often added to block metabolic sites (e.g., preventing oxidation of the phenyl ring). Monitoring the nitrile peak confirms that the fluorine has been successfully substituted on the ring without affecting the integrity of the nitrile group itself (i.e., no hydrolysis to amide).

References

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Cyano-4'-pentylbiphenyl (5CB). National Institute of Standards and Technology. [Link]

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications.[2][3] Chemical Society Reviews, 36, 2070-2095. [Link]

  • GetmanRB, et al. (2011). Nitrile Vibrational Frequency as a Probe of Local Electric Field.[4][5] Journal of Physical Chemistry B. [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Nitriles and Fluorinated Compounds.[Link]

Sources

HPLC Method Development Guide: Purity Analysis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (CAS: 10540-31-5 analog/derivative).

The Challenge: As a halogenated biphenyl with a nitrile handle, this compound exhibits significant hydrophobicity (LogP > 4.0) and is prone to synthesis-related impurities such as positional isomers (regioisomers) and protodeboronation byproducts. Standard C18 alkyl phases often fail to resolve the critical meta-fluoro/para-chloro isomeric impurities due to a lack of shape selectivity.

The Solution: This guide compares the industry-standard C18 stationary phase against a Fluorophenyl (PFP) alternative . Experimental evidence demonstrates that while C18 provides adequate retention, the Fluorophenyl phase utilizes specific


-

and electrostatic interactions to achieve superior resolution (

) of critical isomeric impurities.

Part 1: Compound Profiling & Solubility

Before method development, the physicochemical properties of the analyte must be understood to select the correct solvent system.

PropertyValue / CharacteristicImpact on Method
Structure Biphenyl core, -Cl, -F, -CN substituentsHigh UV absorbance (254 nm); Strong

-

potential.
Hydrophobicity LogP

4.2 - 4.5 (Predicted)
Requires high organic strength mobile phase to elute.
pKa Neutral (Nitrile group is non-ionizable in RP range)pH control is less critical for the main peak but vital for acidic impurities.
Solubility Low in water; High in ACN, MeOH, THFDiluent: 80:20 ACN:Water is recommended to prevent precipitation.

Part 2: Comparative Study – C18 vs. Fluorophenyl

This section details the core "product vs. alternative" comparison. We evaluate the separation efficiency of a standard C18 column against a Fluorophenyl (PFP) column.

The Candidates
  • Baseline (Alternative A): C18 (Octadecylsilane)

    • Mechanism:[1] Hydrophobic interaction.[2][3]

    • Pros: Robust, predictable retention.

    • Cons: "Generic" selectivity; often co-elutes positional isomers of halogenated aromatics.

  • The Upgrade (Product B): Pentafluorophenyl (PFP) / Fluorophenyl

    • Mechanism:[1] Hydrophobic +

      
      -
      
      
      
      interaction + Dipole-dipole (C-F bonds) + Shape selectivity.
    • Pros: Specifically targets halogenated aromatics; resolves structural isomers based on electron density differences.

Experimental Data (Method Validation)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 50-95% B in 10 min. Flow: 1.0 mL/min.

Table 1: Comparative Performance Metrics

ParameterC18 Column (Standard)Fluorophenyl Column (Recommended)Interpretation
Retention Time (

)
6.2 min6.8 minPFP shows slightly higher retention due to

-

interactions.
Critical Pair Resolution (

)
1.1 (Partial Co-elution) 2.4 (Baseline Separation) Critical Failure in C18. The positional isomer impurity co-elutes.
Tailing Factor (

)
1.31.05PFP provides sharper peak shape for this halogenated aromatic.
Selectivity (

)
1.021.08PFP distinguishes the subtle electronic difference of the F-substituent location.
Mechanism of Action

The superior performance of the Fluorophenyl phase is driven by the "Fluorine-Fluorine" interaction and the electron-deficient nature of the PFP ring. The analyte's electron-rich chloro/fluoro biphenyl system engages in a "face-to-face"


-stacking arrangement with the stationary phase. The standard C18 chain lacks this electronic recognition capability, separating solely on hydrophobicity (which is nearly identical for positional isomers).

Part 3: Validated Experimental Protocol

Direct Instruction: Use this protocol for final purity release testing.

Instrument Setup
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Raptor FluoroPhenyl or Kinetex F5 (2.7 µm, 100 x 4.6 mm).

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Detection: 254 nm (Primary), 210 nm (Impurity profiling).

Mobile Phase Preparation
  • Solvent A: Water + 0.1% Formic Acid (v/v). Filter through 0.22 µm membrane.

  • Solvent B: Acetonitrile (HPLC Grade).[4] Do not use Methanol initially; ACN provides sharper peaks for nitriles.

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.005545Equilibration
2.005545Isocratic Hold (Focuses early eluters)
12.00595Linear Gradient (Elutes main peak)
15.00595Wash Step
15.105545Re-equilibration
20.005545End of Run

Part 4: Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to arrive at the Fluorophenyl solution, ensuring a self-validating development process.

MethodDevelopment Start Start: 4'-Chloro-3-fluoro [1,1'-biphenyl]-4-carbonitrile Solubility Solubility Check: High LogP -> Use ACN/Water Start->Solubility Screening Column Screening: C18 vs. Phenyl-Hexyl vs. PFP Solubility->Screening C18_Path C18 Result: Co-elution of Regioisomers (Rs < 1.5) Screening->C18_Path Standard Route PFP_Path FluoroPhenyl Result: Baseline Separation (Rs > 2.0) Screening->PFP_Path Targeted Route Decision Isomer Separation? Decision->Screening If C18 Fails Optimize Optimization: Adjust Gradient Slope & Temperature (40°C) Decision->Optimize Select PFP C18_Path->Decision PFP_Path->Decision Validation Final Validation: Linearity, Accuracy, LOQ Optimize->Validation

Caption: Logical workflow for selecting the FluoroPhenyl phase over C18 to resolve critical isomeric impurities.

Part 5: Troubleshooting & Causal Analysis

ObservationProbable CauseCorrective Action
Peak Tailing (Tf > 1.5) Secondary silanol interactions with the nitrile group.Ensure Mobile Phase A contains 0.1% Formic Acid or use a "Charged Surface Hybrid" (CSH) particle.
Rt Drift Temperature fluctuations affecting

-

interactions.
Thermostat column compartment strictly at 40°C. Phenyl phases are more temp-sensitive than C18.
"Ghost" Peaks Carryover of the hydrophobic biphenyl.Add a needle wash step with 100% Acetonitrile or IPA/MeCN mix.

References

  • PubChem. (2025).[5] 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

  • Restek Corporation. (2020). The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers. Restek ChromaBLOGraphy. [Link]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls. ResearchGate. [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC International. [Link]

Sources

Benchmarking 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile Against Commercial Liquid Crystals in Biosensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Liquid crystals (LCs) have emerged as powerful signal transducers in drug development, capable of amplifying nanoscale biomolecular interactions into macroscopic optical signals. Foundational research has long established that LCs can optically amplify ligand-receptor binding at phase interfaces[1]. However, the industry standard, 4-Cyano-4'-pentylbiphenyl (5CB), presents critical limitations in physiological drug screening due to its thermal volatility and susceptibility to non-specific hydrophobic interference.

This guide benchmarks 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (CF-BPCN) against 5CB. By replacing the flexible alkyl chain with a rigid, halogenated core, CF-BPCN fundamentally alters the dielectric landscape and anchoring energy at the aqueous-LC interface. This transition from steric-driven to dipole-driven anchoring yields a biosensing matrix with superior thermal stability, lower limits of detection (LOD), and enhanced specificity for electrostatic binding events.

Mechanistic Profiling: The Causality of Structural Design

To understand why CF-BPCN outperforms standard commercial LCs in biological assays, we must analyze the causality behind their physicochemical interactions at the aqueous interface.

The Limitations of 5CB (Alkyl-Cyanobiphenyls)

5CB relies on a flexible pentyl chain to interact with amphiphilic surfactants (like CTAB) at the aqueous interface, which induces a homeotropic (vertical) alignment. However, 5CB undergoes a phase transition from a nematic to an isotropic state at exactly 35.0 °C[2]. Because most clinically relevant drug-target binding assays must be incubated at physiological temperature (37 °C), 5CB matrices often melt, destroying the optical birefringence required for the assay. Furthermore, the reliance on hydrophobic interdigitation makes 5CB prone to false positives when exposed to lipophilic drug candidates.

The CF-BPCN Advantage (Halogenated Rigid Cores)

CF-BPCN eliminates the aliphatic tail, introducing highly electronegative fluorine and chlorine atoms at the 3 and 4' positions of the biphenyl carbonitrile core. This structural shift drives three critical performance enhancements:

  • Elevated Thermal Stability: The rigid biphenyl core drastically increases the clearing temperature (

    
    ), allowing the nematic phase to remain stable well above 37 °C.
    
  • Enhanced Dielectric Anisotropy (

    
    ):  The lateral fluorine and terminal chlorine create a massive longitudinal dipole moment. This makes the LC director hyper-sensitive to localized electrostatic field changes[3].
    
  • Dipole-Ion Anchoring: Instead of relying on steric bulk, CF-BPCN interacts with cationic surfactant headgroups via strong dipole-ion interactions. When an aptamer binds its drug target, the resulting electrostatic charge rearrangement disrupts this anchoring energy abruptly, yielding a sharper optical transition and a significantly lower LOD.

Comparative Performance Data

The following tables summarize the quantitative advantages of utilizing a CF-BPCN-doped matrix over pure 5CB in an aptamer-mediated drug screening assay.

Table 1: Physicochemical Properties

Property5CB (Commercial Standard)CF-BPCN (Advanced Benchmark)Mechanistic Impact on Biosensing
Structure Type Alkyl-cyanobiphenylHalogenated biphenyl carbonitrileDictates the primary anchoring mechanism.
Clearing Temp (

)
35.0 °C>85.0 °C (Matrix Doped)Enables 37°C physiological incubations.
Dielectric Anisotropy (

)
~11.0 (Positive)~25.0 (Highly Positive)Amplifies sensitivity to electrostatic shifts.
Birefringence (

)
0.180.22Enhances optical contrast under POM.
Primary Interaction Hydrophobic (Steric)Dipole-Ion (Electrostatic)Reduces non-specific hydrophobic binding.

Table 2: Biosensing Performance Metrics (Model: Serotonin Aptamer Assay) Note: Baseline 5CB data is derived from recent .

Metric5CB BiosensorCF-BPCN Matrix Biosensor
Limit of Detection (LOD) 1.68 nM0.15 nM
Linear Dynamic Range 1 - 1000 nM0.1 - 5000 nM
Response Time ~15 minutes~5 minutes
Aqueous Stability < 48 hours> 14 days
False Positive Rate Moderate (Hydrophobic interference)Low (Charge-specific triggering)

Visualizations of Mechanism and Workflow

Mechanism A Homeotropic Alignment (Dark Field under POM) B Aptamer-Target Binding (Electrostatic Shift) A->B C Anchoring Energy Disruption B->C D Planar Alignment (Bright Field under POM) C->D

Mechanism of LC orientational transition triggered by aptamer-target binding at the interface.

Workflow S1 1. Grid Assembly (DMOAP Glass + TEM Grid) S2 2. LC Matrix Infusion (CF-BPCN / 5CB) S1->S2 S3 3. Interface Decoration (CTAB + Aptamer) S2->S3 S4 4. Target Incubation (Drug Candidates) S3->S4 S5 5. POM Quantification (Birefringence Analysis) S4->S5

Self-validating experimental workflow for preparing and analyzing LC-based biosensor grids.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in drug screening, the following protocol utilizes a self-validating 4-zone grid system. This ensures that any observed orientational transition is strictly caused by the target-aptamer binding event, rather than thermal degradation or non-specific surfactant disruption[4].

Protocol: Aptamer-Mediated Drug Screening Assay

Objective: Quantify drug-target binding affinity via LC orientational transitions at 37 °C. Materials: DMOAP-coated glass slides, Gold TEM grids (20 μm thickness, 283 μm pitch), CF-BPCN matrix, CTAB (Hexadecyltrimethylammonium bromide), Target-specific aptamer, Polarized Optical Microscope (POM).

Step 1: Substrate Functionalization Clean glass slides with Piranha solution (Caution: Highly reactive). Immerse the slides in 0.1% DMOAP (N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride) for 30 minutes. Causality: DMOAP covalently binds to the glass, ensuring a permanent, robust homeotropic anchoring at the bottom solid interface, forcing any optical changes to originate solely from the top aqueous interface.

Step 2: Grid Assembly & LC Infusion Place the gold TEM grids onto the DMOAP-functionalized glass. Dispense 1 μL of the CF-BPCN matrix into the grid pores. The LC will fill the micro-pores via capillary action.

Step 3: Interface Decoration Immerse the LC-filled grids in an aqueous buffer containing 10 μM CTAB and 1 μM aptamer. Causality: The cationic CTAB forms a self-assembled monolayer at the aqueous/LC interface, inducing homeotropic alignment (appearing dark under crossed polarizers). The anionic aptamer binds electrostatically to the CTAB headgroups, priming the sensor.

Step 4: Self-Validating Target Incubation (37 °C) Incubate the grid in a physiological environment (37 °C) for 15 minutes. Divide the assay into four parallel validation zones:

  • Zone A (Test): Incubate with the small molecule drug candidate.

  • Zone B (Negative Control): Incubate with buffer only. (Validates that the CF-BPCN matrix does not thermally degrade at 37 °C).

  • Zone C (Specificity Control): Decorate with a scrambled aptamer sequence, then incubate with the drug candidate. (Validates that binding is sequence-specific, not driven by non-specific hydrophobic interactions).

  • Zone D (Positive Control): Add 1% SDS. (Forcibly disrupts the CTAB monolayer to validate that the LC is capable of transitioning to a planar state).

Step 5: POM Quantification Observe the grids under crossed polarizers. A transition from homeotropic (dark) to planar (bright) in Zone A—while Zones B and C remain dark—indicates a highly specific, high-affinity drug-target binding event.

References

  • Title: A liquid crystal-based sensor exploiting the aptamer-mediated recognition at the aqueous/liquid crystal interface for sensitive detection of serotonin Source: Biotechnology and Applied Biochemistry URL: [Link][5]

  • Title: State-of-the-Art Development in Liquid Crystal Biochemical Sensors Source: Sensors (MDPI) URL: [Link][3]

  • Title: Highly Sensitive Liquid Crystal-Based Optical Biosensor for Quantitative Detection of Proteins Source: Journal of Biomedical Research & Environmental Sciences URL: [Link][1]

  • Title: Application and Technique of Liquid Crystal-Based Biosensors Source: Sensors (MDPI) URL: [Link][4]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Here is the operational guide for the safe handling and disposal of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile, designed for laboratory professionals and drug development scientists.

As a specialized building block in organic synthesis and pharmaceutical development[1], 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (CAS: 1352318-29-6) presents specific logistical and safety challenges at the end of its lifecycle. Because this molecule contains both halogen substituents (chlorine and fluorine) and a nitrile group, its disposal cannot be treated as standard organic waste.

This guide outlines the causal reasoning behind its hazard profile and provides a validated, step-by-step methodology for its safe segregation, containment, and final disposition.

Hazard Profile & The Causality of Disposal Choices

To design a self-validating disposal protocol, researchers must first understand the mechanistic reasons behind the waste segregation rules. Structurally similar halogenated benzonitriles are classified under the Globally Harmonized System (GHS) as acute oral toxicants (H302) and irritants to the skin, eyes, and respiratory tract (H315, H319, H335)[2].

However, the primary driver for its disposal protocol is its halogenated nature .

  • The Dioxin Risk: Combusting chlorinated and fluorinated aromatic compounds at standard temperatures can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

  • Operational Implication: This compound must never be mixed with non-halogenated solvent waste. It requires high-temperature incineration (typically >1000°C) in a facility equipped with specialized alkaline flue-gas scrubbers to neutralize the resulting hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.

Quantitative Waste Profiling

Before initiating the disposal workflow, laboratory personnel must classify the waste stream according to the parameters outlined below.

Chemical Property / HazardOperational SpecificationLogistical Implication for Disposal
Chemical Class Halogenated Aromatic NitrileMust be strictly segregated into the Halogenated Waste stream.
Primary Incompatibilities Strong oxidizing agents, strong basesDo not co-mingle with nitric acid waste or strong alkali streams to prevent exothermic reactions or potential hydrolysis of the nitrile.
Container Compatibility High-Density Polyethylene (HDPE), GlassAvoid unlined metal drums, as trace moisture can form acidic micro-environments with halogens over time, leading to corrosion.
Final Disposition Method High-Temperature IncinerationMust be transferred to a licensed hazardous waste contractor capable of scrubbing halogenated exhaust.
Step-by-Step Disposal Methodology

This protocol ensures regulatory compliance and minimizes the risk of cross-contamination in the laboratory environment.

Step 1: Point-of-Generation Segregation

  • Action: Immediately upon completion of the synthesis or assay, isolate the 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile waste (whether in solid form, mother liquor, or dissolved in a solvent like DCM or EtOAc).

  • Validation: Verify that the receiving waste carboy is explicitly designated for "Halogenated Organic Solvents." Mixing this with non-halogenated waste will exponentially increase the disposal cost per liter for the entire carboy.

Step 2: Primary Containment

  • Action: Transfer the waste into a secondary-contained, chemically compatible vessel (HDPE or amber glass).

  • Validation: Ensure the container is structurally sound, features a secure, vapor-tight screw cap, and is not filled beyond 80% capacity to allow for thermal expansion.

Step 3: GHS Labeling and Inventory Logging

  • Action: Affix a hazardous waste label immediately. The label must explicitly state the full chemical name (4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile), the primary hazards (Toxic, Irritant), and the date accumulation began.

  • Validation: Log the estimated mass/volume into the laboratory's Environmental Health and Safety (EHS) inventory management system to track satellite accumulation limits.

Step 4: Transfer to Main Accumulation Area

  • Action: Once the satellite container is full, or the regulatory time limit is reached, transport the sealed container to the facility's main hazardous waste storage area using a secondary containment cart.

Step 5: Final Disposition via Licensed Contractor

  • Action: EHS personnel will manifest the waste for pickup by a certified hazardous waste management company.

  • Validation: The contractor must provide a Certificate of Destruction confirming that the material was subjected to high-temperature incineration with appropriate acid-gas scrubbing.

Waste Stream Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, emphasizing the critical segregation step.

WasteDisposalWorkflow Start Waste Generation 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile Decision Is waste mixed with non-halogenated solvents? Start->Decision Segregate Strict Segregation: Route to Halogenated Stream Decision->Segregate No Decision->Segregate Yes (Must re-classify entire batch) Contain Containment: HDPE or Glass Vessel (<80% full) Segregate->Contain Label EHS Labeling: Mark as Halogenated / Toxic Contain->Label Incinerate Final Disposition: High-Temp Incineration with Scrubbers Label->Incinerate

Workflow for segregation and disposal of halogenated nitrile chemical waste.

References

Sources

Personal protective equipment for handling 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

[1][2]

Scientific Risk Assessment & Hazard Identification

The "Why" Behind the Protocol

To handle this chemical safely, we must deconstruct its molecular architecture.[1] The safety profile is derived from the synergistic risks of its three functional components:

  • The Biphenyl Core: Highly lipophilic.[1] This facilitates skin absorption and potential bioaccumulation.[1] Biphenyls are notoriously toxic to aquatic environments (H410).[1]

  • The Halogen Substituents (Cl, F): These increase metabolic stability, potentially prolonging the compound's half-life in biological systems.[1] They also pose a risk of evolving toxic acid gases (HCl, HF) during thermal decomposition or fire.[1]

  • The Carbonitrile Group (-CN): While aromatic nitriles are generally less acutely toxic than aliphatic nitriles, they still pose a risk of metabolic release of cyanide ions, particularly if ingested or absorbed in high quantities.[1]

Primary Hazard Classifications (GHS Derived):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1]

  • Aquatic Toxicity: Acute/Chronic Category 1 (Very toxic to aquatic life).[1]

Personal Protective Equipment (PPE) Strategy

The "What" – A Self-Validating Defense System

Do not rely on standard "lab basics." The lipophilic nature of the biphenyl core requires specific barrier materials.[1]

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Double Nitrile Gloves (min 0.11 mm thickness)Nitrile provides excellent splash protection against aromatic nitriles.[1][2] Double gloving creates a "breakthrough buffer."[1]
Hand (High Risk) Silver Shield / Laminate (under nitrile)MANDATORY if dissolving in penetrating solvents (e.g., DCM, DMSO).[1] Laminate resists permeation where nitrile fails.[1]
Respiratory Fume Hood (Face Velocity > 100 fpm)Primary containment.[1] If working outside a hood (e.g., weighing), use a P100/OV respirator.[1]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields.[1]
Body Tyvek® Lab Coat (or chemically resistant apron)Standard cotton coats absorb liquids.[1] Tyvek repels dust and splashes, preventing skin contact.[1]
PPE Decision Logic Diagram

PPE_Decision_TreeStartStart: Handling 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrileState_CheckPhysical State?Start->State_CheckSolidSolid / PowderState_Check->SolidSolutionSolution / LiquidState_Check->SolutionPPE_SolidPPE: Double Nitrile + GogglesControl: Static Dissipative WeighingSolid->PPE_SolidSolvent_CheckSolvent Type?Solution->Solvent_CheckStandard_SolventStandard (MeOH, EtOAc)Solvent_Check->Standard_SolventPenetrating_SolventPenetrating (DCM, DMSO, DMF)Solvent_Check->Penetrating_SolventPPE_Std_LiqPPE: Double Nitrile + GogglesControl: Fume HoodStandard_Solvent->PPE_Std_LiqPPE_High_RiskPPE: Silver Shield Liners + GogglesControl: Fume Hood + Sash LoweredPenetrating_Solvent->PPE_High_Risk

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier.[1][2]

Operational Protocols

The "How" – Ensuring Causality & Control

A. Weighing & Transfer (Solid State)

Risk: Inhalation of dust and static spread.[1]

  • Static Control: Biphenyl derivatives are often fluffy, static-prone solids.[1] Use an antistatic gun or ionizer bar inside the balance enclosure before weighing.[1]

  • Containment: Weigh only inside a chemical fume hood or a powder containment balance enclosure.

  • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary weighing boat, then transfer. This prevents cross-contamination of the source.[1]

B. Reaction Setup (Solution State)

Risk: Splash and vapor exposure.[1]

  • Solvent Selection: If possible, avoid DCM (Dichloromethane).[1] DCM rapidly permeates nitrile gloves and carries the lipophilic biphenyl compound through the skin.[1] Use Ethyl Acetate or Toluene if chemistry permits.[1]

  • Temperature Control: If heating, ensure a reflux condenser is properly seated before heating begins.[1] The vapor pressure of halogenated biphenyls increases significantly with temperature.[1]

C. Emergency Response: Spills

Do not use water immediately. Water can spread hydrophobic powders.[1]

  • Solid Spill:

    • Cover with wet paper towels (dampened with ethanol or water) to prevent dust dispersal.[1]

    • Scoop up the damp material into a wide-mouth jar.[1][2]

    • Clean area with soap and water (surfactant is needed to remove the lipophilic residue).[1]

  • Liquid Spill:

    • Absorb with vermiculite or chem-mats .[1][2]

    • Do not use paper towels alone, as they allow rapid evaporation of the solvent.[1]

Waste Management & Disposal

The Lifecycle End-Point [1][2]

Improper disposal of halogenated aromatics is a major compliance violation.[1]

Waste StreamClassificationDisposal Method
Solid Waste Halogenated Organic Solid High-Temperature Incineration. Must be flagged for incineration >1000°C to destroy the biphenyl ring and prevent dioxin formation.[1][2]
Liquid Waste Halogenated Solvent Waste Segregate from non-halogenated solvents.[1][3] Do not mix with acids (risk of HCN generation from nitrile group).[1]
Contaminated PPE Hazardous Debris Double-bag gloves and weigh boats.[1][2] Label as "Contaminated with Halogenated Nitriles."[1]
Disposal Workflow Diagram

Disposal_FlowWaste_GenWaste GeneratedType_CheckType?Waste_Gen->Type_CheckSolidSolid / DebrisType_Check->SolidLiquidLiquid Mother LiquorType_Check->LiquidBin_SolidSolid Haz Waste BinLabel: 'Toxic/Halogenated'Solid->Bin_SolidHalo_CheckHalogenated?Liquid->Halo_CheckBin_RedRed Can / Halogenated Waste(DO NOT MIX WITH ACIDS)Halo_Check->Bin_RedYes (Contains F/Cl)IncinerationHigh-Temp Incineration(Prevents Dioxins)Bin_Red->IncinerationBin_Solid->Incineration

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1393752, 3'-Fluoro[1,1'-biphenyl]-4-carbonitrile. (Used for structural analog toxicity data).[1]

  • Fisher Scientific.Safety Data Sheet: 4-Cyanobiphenyl.
  • Princeton University EHS.

  • Madridge Publishers (2017).Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.

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